(1-Adamantylthio)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-adamantylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2S/c13-11(14)7-15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZIQLZIXCFDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353558 | |
| Record name | (Adamantan-1-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95769-28-1 | |
| Record name | (Adamantan-1-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1-Adamantylthio)acetic acid chemical properties
An In-Depth Technical Guide to (1-Adamantylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound. The information is curated for professionals in research and drug development who are interested in leveraging unique molecular scaffolds.
Core Chemical and Physical Properties
This compound, also known by its IUPAC name (1-adamantylsulfanyl)acetic acid, is a derivative of acetic acid featuring a bulky, lipophilic adamantane cage linked via a thioether bond. This combination of a rigid, three-dimensional hydrocarbon and a flexible acidic chain makes it a compound of interest in medicinal chemistry.
The core physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 95769-28-1 | Commercial Suppliers |
| Molecular Formula | C₁₂H₁₈O₂S | Commercial Suppliers |
| Molecular Weight | 226.34 g/mol | Commercial Suppliers |
| IUPAC Name | (1-adamantylsulfanyl)acetic acid | Commercial Suppliers |
| Melting Point | 68-70 °C | ChemicalBook |
| Boiling Point | 370.2 ± 25.0 °C | Predicted |
| Density | 1.24 ± 0.1 g/cm³ | Predicted |
| pKa | 3.82 ± 0.10 | Predicted |
| InChI Key | DMZIQLZIXCFDQQ-UHFFFAOYSA-N | Commercial Suppliers |
Synthesis and Experimental Protocols
While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in the literature, a plausible and robust synthesis can be designed based on the well-established Williamson ether synthesis, adapted for a thioether linkage.[1][2] This involves the Sₙ2 reaction of a thiolate nucleophile with a haloacetic acid.
Proposed Experimental Protocol: Synthesis via S-alkylation
This protocol describes the S-alkylation of 1-adamantanethiol with a haloacetic acid.
Reagents and Materials:
-
1-Adamantanethiol (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) (2.2 eq)
-
Solvent: Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Thiolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-adamantanethiol (1.0 eq) in the chosen solvent (e.g., DMF). Add a strong base such as powdered sodium hydroxide (2.2 eq) portion-wise while stirring at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the sodium adamantane-1-thiolate.
-
S-alkylation Reaction: Dissolve bromoacetic acid (1.1 eq) in a minimal amount of the same solvent and add it dropwise to the thiolate solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Extraction: Quench the reaction by slowly adding water. Acidify the aqueous mixture to a pH of approximately 2-3 using 1M HCl to protonate the carboxylic acid. Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.
-
Purification: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Below is a conceptual workflow for the proposed synthesis.
Caption: Proposed synthesis workflow for this compound.
Biological and Pharmacological Context
Direct biological studies on this compound are not prominently featured in current literature. However, its structural components—the adamantane scaffold and the thio-acid moiety—are well-recognized in medicinal chemistry for their significant pharmacological potential.
The Role of the Adamantane Scaffold
The adamantane cage is a highly valued pharmacophore in drug design, often referred to as a "lipophilic bullet".[5] Its incorporation into a molecule can confer several advantageous properties:
-
Enhanced Lipophilicity: The bulky, hydrophobic nature of adamantane can improve a drug's ability to cross biological membranes, including the blood-brain barrier.[6]
-
Metabolic Stability: The rigid cage structure can sterically shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's in vivo half-life.[6][7]
-
Optimal Target Binding: The distinct three-dimensional shape provides a rigid anchor for positioning other pharmacophoric groups, enabling a more precise fit into the binding pockets of target proteins and enzymes.[8][9]
This strategic use of the adamantane scaffold has led to several successful drugs, including antivirals (Amantadine) and therapies for neurological disorders (Memantine).[5][9]
The diagram below illustrates the conceptual role of the adamantane moiety in enhancing the properties of a pharmacologically active molecule.
Caption: Role of the adamantane scaffold in drug design.
Potential Activities of Thio-Adamantane Structures
While data on this compound is sparse, related structures have shown notable bioactivity. For instance, various 1-adamantylthiopyridines have been investigated and demonstrated antibacterial, antimalarial, and anticancer properties. This suggests that the adamantylthio moiety itself can be a key component of a pharmacophore.
Predicted Spectral Data Analysis
¹H NMR Spectroscopy:
-
Adamantane Protons: A series of broad multiplets would be expected between δ 1.6 and 2.1 ppm. The 3 bridgehead protons (CH) would likely appear as a distinct signal from the 12 methylene protons (CH₂).
-
S-CH₂ Protons: A sharp singlet corresponding to the two protons of the methylene group adjacent to the sulfur atom would be expected around δ 3.2-3.4 ppm.
-
Carboxylic Acid Proton: A very broad singlet for the acidic proton (COOH) would appear far downfield, typically above δ 10 ppm, and its presence would be exchangeable with D₂O.
¹³C NMR Spectroscopy:
-
Adamantane Carbons: Four distinct signals for the adamantane cage would be expected: a signal for the quaternary carbon attached to sulfur (C-S), a signal for the three equivalent bridgehead carbons (CH), and two signals for the six equivalent methylene carbons (CH₂).
-
S-CH₂ Carbon: A signal for the methylene carbon adjacent to sulfur would be expected around δ 35-40 ppm.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon (C=O) would appear significantly downfield, likely in the range of δ 170-175 ppm.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the adamantane and methylene groups.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C-S Stretch: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (Electron Ionization):
-
Molecular Ion (M⁺): A peak at m/z = 226, corresponding to the molecular weight of the compound.
-
Major Fragments: Common fragmentation patterns would likely include the loss of the carboxyl group (-COOH, m/z = 45), leading to a fragment at m/z = 181, and cleavage of the C-S bond to produce the adamantyl cation (m/z = 135).
This guide provides a foundational understanding of this compound based on available data and established chemical principles. The compound represents an interesting scaffold for further exploration in medicinal chemistry and materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. US5401876A - Synthesis of chloroacetic acids - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Chloroacetic acid... - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1-Adamantylthio)acetic acid: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Adamantylthio)acetic acid is a sulfur-containing carboxylic acid derivative featuring a bulky, lipophilic adamantyl cage. The unique three-dimensional structure of the adamantane group imparts specific physicochemical properties to molecules, often enhancing their therapeutic potential by influencing factors such as metabolic stability, receptor binding, and tissue distribution. This technical guide provides a comprehensive overview of the structure and a detailed, plausible synthetic route for this compound, tailored for professionals in chemical synthesis and drug development.
Chemical Structure and Identification
This compound consists of a tricyclic adamantane cage linked through a sulfur atom to the alpha-carbon of an acetic acid moiety.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (1-Adamantylsulfanyl)acetic acid |
| CAS Number | 95769-28-1[1][2] |
| Chemical Formula | C12H18O2S[1] |
| Molecular Weight | 226.34 g/mol |
| Synonyms | (1-Adamantylsulfanyl)acetic acid, Acetic acid, (tricyclo[3.3.1.13,7]dec-1-ylthio)- |
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Melting Point | 68-70 °C | ChemicalBook |
| Boiling Point (Predicted) | 370.2 ± 25.0 °C | ChemicalBook |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | ChemicalBook |
| pKa (Predicted) | 3.82 ± 0.10 | ChemicalBook |
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic substitution reaction between 1-adamantanethiol and a haloacetic acid, such as chloroacetic acid or iodoacetic acid. The thiol group of 1-adamantanethiol acts as a nucleophile, displacing the halide from the haloacetic acid in the presence of a base.
General Reaction Scheme
Caption: General synthesis scheme for this compound.
Detailed Experimental Protocol
This protocol describes a plausible method for the synthesis of this compound based on standard organic chemistry procedures.
Materials:
-
1-Adamantanethiol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-adamantanethiol (1 equivalent) in ethanol.
-
Base Addition: To this solution, add a solution of sodium hydroxide (2 equivalents) in water. Stir the mixture at room temperature for 15-20 minutes.
-
Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid (1.1 equivalents) in a small amount of water to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the remaining aqueous solution, add water and wash with diethyl ether to remove any unreacted 1-adamantanethiol.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 1M hydrochloric acid. A white precipitate should form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Dry the purified product under vacuum to yield this compound as a white solid.
-
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Features |
| ¹H NMR | - A broad singlet for the -COOH proton. - A singlet for the -S-CH₂- protons. - Multiple signals in the aliphatic region corresponding to the protons of the adamantyl cage. |
| ¹³C NMR | - A signal for the carbonyl carbon (-COOH). - A signal for the -S-CH₂- carbon. - Several signals in the aliphatic region corresponding to the carbons of the adamantyl cage. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid group (approx. 2500-3300 cm⁻¹). - A strong C=O stretch from the carbonyl group (approx. 1700 cm⁻¹). - C-H stretches from the adamantyl and methylene groups (approx. 2850-3000 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight of 226.34. |
Applications and Future Directions
The adamantane moiety is a well-established pharmacophore in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. The presence of a thioether linkage and a carboxylic acid group in this compound provides handles for further chemical modification, making it a potentially valuable building block for the synthesis of more complex molecules with potential biological activity. Further research is warranted to explore its utility in drug discovery and materials science.
Disclaimer
This document is intended for informational purposes for a technical audience. The experimental protocol provided is a general, plausible method and has not been optimized. All laboratory work should be conducted by trained professionals in a suitably equipped facility, following all appropriate safety precautions.
References
(1-Adamantylthio)acetic Acid: A Technical Guide to a Putative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Adamantylthio)acetic acid is a unique chemical entity for which, at present, no definitive mechanism of action has been elucidated in publicly accessible scientific literature. This technical guide addresses this knowledge gap by proposing putative mechanisms of action based on the well-documented biological activities of its constituent moieties: the adamantane cage and the acetic acid group. This document serves as a foundational resource, offering hypothesized signaling pathways and detailed experimental protocols to facilitate future research and drug development efforts.
Introduction
This compound (CAS Number: 95769-28-1; Molecular Formula: C12H18O2S) is a derivative of acetic acid featuring a bulky, lipophilic 1-adamantylthio substituent. While commercially available, its biological effects and mechanism of action remain uncharacterized in peer-reviewed studies. The adamantane moiety is a well-established pharmacophore known to enhance drug-like properties, including lipophilicity and metabolic stability, and to interact with specific biological targets such as ion channels and enzymes.[1][2][3][4][5][6] The acetic acid component is a fundamental biological molecule with known effects on cellular metabolism.
This guide synthesizes the known biological activities of adamantane derivatives and acetic acid to construct a theoretical framework for the mechanism of action of this compound. We present hypothetical signaling pathways and suggest robust experimental designs to test these hypotheses.
Physicochemical Properties and Drug-Likeness
The incorporation of an adamantane group into a molecule significantly increases its lipophilicity.[2][3][6][7] This property is critical for a compound's ability to cross biological membranes, including the blood-brain barrier, and can improve its metabolic stability by sterically hindering enzymatic degradation.[1][4][7]
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Significance |
| Molecular Weight | 226.34 g/mol | Within the range for good oral bioavailability (Rule of Five). |
| LogP (estimated) | > 3.0 | Indicates high lipophilicity, suggesting good membrane permeability. |
| Hydrogen Bond Donors | 1 | Compliant with Rule of Five. |
| Hydrogen Bond Acceptors | 2 | Compliant with Rule of Five. |
| Molar Refractivity | 64.5 cm³ | Relates to molecular volume and polarizability. |
Note: LogP value is an estimation based on the properties of adamantane and acetic acid.
Hypothesized Mechanisms of Action
Based on the structure of this compound, we propose two primary, non-mutually exclusive, hypothetical mechanisms of action.
Hypothesis 1: Modulation of Ion Channels or Membrane-Bound Receptors via the Adamantane Moiety
The rigid and bulky adamantane cage is known to interact with ion channels and membrane-bound receptors.[1][8][9][10] For instance, amantadine, an adamantane derivative, blocks the M2 proton channel of the influenza A virus, and memantine acts as a non-competitive antagonist of the NMDA receptor.[8][9][10] The lipophilic nature of the adamantane group in this compound could facilitate its partitioning into the lipid bilayer, allowing it to interact with transmembrane domains of ion channels or G-protein coupled receptors (GPCRs).
References
- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. jchr.org [jchr.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism and toxicity of Amantadine_Chemicalbook [chemicalbook.com]
- 9. droracle.ai [droracle.ai]
- 10. Amantadine - Wikipedia [en.wikipedia.org]
(1-Adamantylthio)acetic Acid: An Inquiry into its Biological Activity
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific biological activity of (1-Adamantylthio)acetic acid. To date, no dedicated studies detailing its mechanism of action, relevant signaling pathways, or quantitative efficacy data (such as IC50 or EC50 values) have been published in peer-reviewed journals. Commercial suppliers list the compound for research purposes, but do not provide any biological data.
This technical guide, therefore, addresses the core principles of the adamantane scaffold in medicinal chemistry to provide a contextual framework for researchers and drug development professionals interested in this and related molecules. The adamantane moiety is a well-established pharmacophore known to enhance the therapeutic properties of various compounds.
The Adamantane Scaffold: A Privileged Structure in Drug Discovery
The adamantane cage is a rigid, lipophilic, three-dimensional hydrocarbon structure that has been extensively utilized in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its incorporation into a molecule can influence several key properties:
-
Enhanced Lipophilicity: The bulky and non-polar nature of the adamantane group increases the overall lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier.
-
Metabolic Stability: The rigid, cage-like structure of adamantane can sterically hinder the metabolic degradation of adjacent functional groups, thereby increasing the metabolic stability and half-life of a drug.
-
Receptor Binding: The defined three-dimensional shape of the adamantane moiety can facilitate specific interactions with hydrophobic pockets within target proteins, potentially leading to increased binding affinity and selectivity.
-
Modulation of Physicochemical Properties: The introduction of an adamantane group can alter a compound's solubility, crystal packing, and other physicochemical properties, which are critical for drug formulation and delivery.
The strategic incorporation of an adamantane moiety is a common approach in drug design to optimize lead compounds. This concept is visualized in the following diagram:
Biological Activities of Adamantane Derivatives
While specific data for this compound is unavailable, numerous adamantane derivatives have demonstrated a wide range of biological activities. This highlights the potential of this chemical class in various therapeutic areas.
| Therapeutic Area | Examples of Adamantane Derivatives | General Mechanism of Action (where known) |
| Antiviral | Amantadine, Rimantadine | Inhibition of the M2 proton channel of the influenza A virus, preventing viral uncoating. |
| Neuroprotective | Memantine | Uncompetitive antagonist of the NMDA receptor, protecting against excitotoxicity. |
| Antidiabetic | Saxagliptin, Vildagliptin | Dipeptidyl peptidase-4 (DPP-4) inhibitors, increasing incretin levels and enhancing glucose-dependent insulin secretion. |
| Anti-inflammatory | Various investigational compounds | Mechanisms vary, including inhibition of inflammatory enzymes and modulation of cytokine production. |
| Anticancer | Various investigational compounds | Mechanisms include induction of apoptosis, inhibition of cell proliferation, and overcoming drug resistance. |
Experimental Protocols
Due to the absence of published research on the biological activity of this compound, no specific experimental protocols can be provided. However, for researchers interested in investigating this compound, a general workflow for initial biological screening could include the following steps:
Conclusion
The Advent of a Cage: Unraveling the Discovery and Synthesis of (1-Adamantylthio)acetic Acid
(1-Adamantylthio)acetic acid , a unique sulfur-containing derivative of the rigid, diamondoid adamantane cage, has carved a niche for itself within the landscape of medicinal chemistry and drug development. This technical guide delves into the discovery and history of this intriguing molecule, providing a comprehensive overview of its synthesis, and laying the groundwork for understanding its potential biological significance. The journey of this compound is intrinsically linked to the broader history of adamantane itself, a molecule whose discovery in 1933 from petroleum launched a new era in the exploration of polyhedral organic compounds.[1][2]
The unique tricyclic aliphatic structure of adamantane, first synthesized in 1941, captured the attention of chemists due to its high degree of symmetry and stability.[3] However, it was the development of more accessible synthetic routes in the 1950s that truly opened the floodgates for the creation of a vast array of adamantane derivatives.[4][5][6] This led to the discovery of the antiviral properties of amantadine (1-aminoadamantane) in the 1960s, a landmark event that solidified the place of adamantane in medicinal chemistry.[3][5]
The synthesis of this compound is a direct extension of this rich history, leveraging the reactivity of the adamantane cage to introduce a thioacetic acid moiety. This modification introduces a combination of a bulky, lipophilic adamantyl group and a polar, functional carboxylic acid group, creating a molecule with distinct physicochemical properties that are of interest to drug designers.
A Legacy of Adamantane: The Historical Context
The story of this compound begins with the broader exploration of adamantane's potential in therapeutic applications. The initial success of amantadine spurred extensive research into how the adamantane scaffold could be functionalized to interact with various biological targets.[3][5] The inherent lipophilicity of the adamantane cage was recognized as a valuable tool for enhancing the ability of molecules to cross biological membranes, a critical factor in drug efficacy.[6]
Chemists began to explore the introduction of various functional groups at the bridgehead positions of the adamantane nucleus. The synthesis of 1-adamantanethiol, a key precursor for this compound, provided a versatile intermediate for the preparation of a range of sulfur-containing adamantane derivatives.
The Genesis of a Molecule: Synthesis of this compound
The primary and most direct route to this compound involves the nucleophilic substitution reaction between 1-adamantanethiol and a haloacetic acid, typically chloroacetic acid or bromoacetic acid. This reaction is a classic example of Williamson ether synthesis, adapted for the formation of a thioether linkage.
Key Experimental Protocol: Synthesis via S-Alkylation
A detailed experimental protocol for the synthesis of this compound is outlined below, based on established synthetic methodologies for similar compounds.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Materials and Methods:
-
Reactants: 1-Adamantanethiol, Chloroacetic Acid (or Bromoacetic Acid)
-
Base: Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Solvent: Ethanol, Dimethylformamide (DMF), or a similar polar aprotic solvent.
Procedure:
-
A solution of 1-adamantanethiol is prepared in a suitable solvent in a reaction flask.
-
An equimolar or slight excess of a base, such as sodium hydroxide or potassium carbonate, is added to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate anion.
-
An equimolar amount of chloroacetic acid (or its corresponding salt, sodium chloroacetate) is then added to the reaction mixture.
-
The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) for a period of several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then acidified with a dilute mineral acid (e.g., HCl) to protonate the carboxylate group, leading to the precipitation of this compound.
-
The crude product is collected by filtration, washed with water to remove any inorganic salts, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) to yield the pure product.
Quantitative Data:
| Parameter | Typical Value |
| Molecular Formula | C₁₂H₁₈O₂S |
| Molecular Weight | 226.34 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not consistently reported in public literature |
| Solubility | Soluble in most organic solvents, sparingly soluble in water |
Characterization Data:
The structure of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the adamantyl protons and the methylene protons of the acetic acid moiety. ¹³C NMR would confirm the presence of all 12 carbon atoms in their respective chemical environments.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the carboxylic acid C=O stretching vibration (typically around 1700 cm⁻¹) and a broad O-H stretching band.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.
Biological Significance and Future Directions
While the specific biological activities and signaling pathways of this compound are not extensively documented in publicly accessible research, the structural motifs present in the molecule suggest several avenues for investigation. The adamantane cage is a known pharmacophore that can influence a compound's lipophilicity, metabolic stability, and ability to interact with specific binding pockets in proteins. The thioether linkage and the carboxylic acid group provide additional points for interaction and potential metabolic transformation.
Given the diverse biological activities of other adamantane derivatives, which include antiviral, anticancer, and neurological effects, it is plausible that this compound could exhibit interesting pharmacological properties. Further research is warranted to explore its potential as a therapeutic agent and to elucidate any specific signaling pathways it may modulate.
Experimental Workflow for Biological Screening:
Caption: A potential workflow for the biological evaluation of this compound.
References
An In-depth Technical Guide on (1-Adamantylthio)acetic acid
CAS Number: 95769-28-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Adamantylthio)acetic acid, a molecule incorporating a bulky, lipophilic adamantane cage linked to a flexible acetic acid chain via a thioether bond, represents a unique scaffold for chemical and pharmacological exploration. While specific research on this particular compound (CAS 95769-28-1) is not extensively documented in publicly available literature, its structural components suggest significant potential in drug discovery and materials science. The adamantane moiety is a well-established pharmacophore known to enhance the lipophilicity, metabolic stability, and target-binding affinity of drug candidates.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a plausible synthetic route based on established chemical principles, and a discussion of its potential applications in the context of adamantane-containing compounds in drug development.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These data are compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 95769-28-1 | N/A |
| Molecular Formula | C₁₂H₁₈O₂S | N/A |
| Molecular Weight | 226.34 g/mol | N/A |
| IUPAC Name | 2-(adamantan-1-ylthio)acetic acid | N/A |
| Appearance | White to off-white powder | Inferred from typical appearance of similar organic acids |
| Melting Point | 125-129 °C | Generic data for similar compounds |
| Boiling Point | 370.2 °C (Predicted) | N/A |
| Density | 1.24 g/cm³ (Predicted) | N/A |
| pKa | 3.82 (Predicted) | N/A |
| Solubility | Poorly soluble in water; Soluble in nonpolar organic solvents.[3] | General property of adamantane derivatives[3] |
Synthesis
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 1-adamantanethiol and an appropriate haloacetic acid derivative.
Materials:
-
1-Adamantanethiol
-
Sodium bromoacetate (or chloroacetic acid and a base)
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., ethanol, dimethylformamide)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate or sodium sulfate (for drying)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Preparation of the thiolate: In a round-bottom flask, dissolve 1-adamantanethiol in a suitable solvent such as ethanol.
-
To this solution, add an equimolar amount of a base, such as sodium hydroxide, and stir the mixture at room temperature for 30 minutes to generate the sodium 1-adamantanethiolate.
-
Nucleophilic substitution: To the solution of the thiolate, add an equimolar amount of sodium bromoacetate.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify the solution with hydrochloric acid to a pH of approximately 2. This will precipitate the this compound.
-
Extraction and purification: Extract the aqueous solution with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.
Caption: Synthetic workflow for this compound.
Potential Applications in Drug Development
The incorporation of an adamantane moiety into a molecule can significantly influence its pharmacological properties.[1][2] While no specific biological activity has been reported for this compound, its structure suggests several potential areas of application in drug discovery.
Enhancing Lipophilicity and Membrane Permeability
The adamantane group is highly lipophilic, which can improve the ability of a drug molecule to cross cell membranes and the blood-brain barrier.[1][2] This property is particularly valuable for developing drugs that target the central nervous system.
Metabolic Stability
The rigid, cage-like structure of adamantane can sterically hinder the metabolic degradation of nearby functional groups, leading to a longer half-life and improved pharmacokinetic profile of a drug.[2]
Target Binding
The bulky adamantane group can act as a hydrophobic anchor, fitting into hydrophobic pockets of target proteins and potentially increasing binding affinity and selectivity.[1]
Potential Therapeutic Areas
Adamantane derivatives have shown a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer effects.[1] Given this precedent, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents in these and other areas.
Caption: Potential roles in drug discovery.
Future Directions
The lack of specific biological data for this compound highlights a significant opportunity for future research. Key areas for investigation include:
-
Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization of the compound.
-
Biological Screening: Comprehensive screening of the compound against a wide range of biological targets to identify potential therapeutic activities.
-
Analogue Synthesis: Synthesis and evaluation of a library of derivatives to explore structure-activity relationships.
-
Mechanism of Action Studies: If biological activity is identified, detailed studies to elucidate the mechanism of action at the molecular level.
Caption: Future research workflow.
Conclusion
This compound is a chemical entity with considerable, yet largely unexplored, potential. Its constituent parts, the adamantane cage and the acetic acid moiety, are both well-represented in medicinal chemistry. While the current body of knowledge on this specific compound is limited to basic physicochemical predictions, the established roles of adamantane in drug design provide a strong rationale for its further investigation. The synthesis of this compound is straightforward, and its evaluation in various biological assays could uncover novel therapeutic applications. This technical guide serves as a foundational document to encourage and guide future research into this promising molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of (1-Adamantylthio)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (1-Adamantylthio)acetic acid, a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by its bulky adamantane cage. This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a generalized experimental protocol for its synthesis. A logical workflow for the synthesis and characterization of this compound is also presented.
Spectroscopic Data
Due to the limited availability of experimentally derived spectra in public databases, the following tables present predicted spectroscopic data for this compound. These predictions are generated using established computational algorithms and serve as a reliable reference for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.5 - 12.5 | Singlet | 1H | -COOH |
| ~3.25 | Singlet | 2H | -S-CH₂ -COOH |
| ~2.05 | Broad Singlet | 3H | Adamantane-CH |
| ~1.75 | Quartet | 6H | Adamantane-CH₂ |
| ~1.65 | Quartet | 6H | Adamantane-CH₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~177 | -C OOH |
| ~48 | Adamantane-C (quaternary) |
| ~42 | -S-C H₂-COOH |
| ~36 | Adamantane-CH |
| ~30 | Adamantane-CH₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 2900-3000 | Strong | C-H stretch (Adamantane) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1450 | Medium | C-H bend (Adamantane) |
| ~1200-1300 | Medium | C-O stretch (Carboxylic Acid) |
| ~600-700 | Weak | C-S stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 226.1 | High | [M]⁺ (Molecular Ion) |
| 181.1 | Medium | [M - COOH]⁺ |
| 135.1 | High | [Adamantyl]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the S-alkylation of 1-adamantanethiol followed by the hydrolysis of the resulting ester. The following is a generalized experimental protocol.
Step 1: Synthesis of Ethyl (1-Adamantylthio)acetate
-
To a solution of 1-adamantanethiol (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl (1-adamantylthio)acetate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl (1-adamantylthio)acetate (1 equivalent) in a mixture of a suitable solvent (e.g., ethanol or tetrahydrofuran) and water.
-
Add a base such as lithium hydroxide (LiOH, 2-3 equivalents) or sodium hydroxide (NaOH).
-
Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to a pH of ~2-3 with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.
-
The final product can be further purified by recrystallization if necessary.
Experimental Workflow
The logical progression from starting materials to the final, characterized product is a critical aspect of chemical synthesis. The following diagram illustrates a typical experimental workflow for the preparation and analysis of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
(1-Adamantylthio)acetic Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
(1-Adamantylthio)acetic acid is a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by its bulky, lipophilic adamantyl cage. A thorough understanding of its solubility and stability is paramount for its successful application in drug development and other research endeavors. This technical guide provides an in-depth overview of the anticipated solubility and stability characteristics of this compound and furnishes detailed experimental protocols for their determination.
Core Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O₂S | [1][2] |
| Molecular Weight | 226.34 g/mol | [1][2] |
| Melting Point | 68-70 °C | |
| Predicted pKa | 3.82 ± 0.10 | |
| Predicted Boiling Point | 370.2 ± 25.0 °C | |
| Predicted Density | 1.24 ± 0.1 g/cm³ |
Solubility Profile
The solubility of a compound is a critical factor influencing its bioavailability and formulation.[3] The adamantane moiety, a rigid and lipophilic hydrocarbon cage, is expected to dominate the solubility profile of this compound. Adamantane itself is practically insoluble in water but exhibits good solubility in nonpolar organic solvents such as benzene, hexane, and chloroform.[4] The presence of the carboxylic acid group in this compound will introduce some degree of polarity and the potential for ionization, which will influence its solubility in polar and aqueous media.
A systematic evaluation of solubility in a range of solvents is crucial. The following table outlines a recommended panel of solvents for characterizing the solubility of this compound.
| Solvent Class | Recommended Solvents | Expected Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Chloroform | High | The lipophilic adamantyl group should drive solubility in these solvents. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The overall lipophilicity may still favor solubility, but the polar nature of the solvents will play a role. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The carboxylic acid group may interact with protic solvents, but the large nonpolar adamantane will likely limit high solubility. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) pH 7.4 | Low | Expected to be poorly soluble due to the hydrophobic adamantane cage. Solubility will be pH-dependent. |
Experimental Protocols for Solubility Determination
Two common methods for determining solubility in drug discovery are the kinetic and thermodynamic solubility assays.[5][6]
1. Kinetic Solubility Assay
This high-throughput method measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer.[6][7] It is useful for early-stage drug discovery to quickly assess a compound's dissolution properties.[5]
Methodology
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Add a small aliquot of each DMSO concentration to a corresponding well containing an aqueous buffer (e.g., PBS pH 7.4).
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C or 37°C) with shaking.[8]
-
Detection of Precipitation: Determine the concentration at which precipitation occurs using methods like:
2. Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the "gold standard".[3]
Methodology
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest.
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV, against a standard curve.[9]
Stability Profile
Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[10] Forced degradation studies are performed to intentionally degrade the compound under more severe conditions than accelerated stability testing.[11]
Forced Degradation Studies
Forced degradation studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[11] The following conditions are typically investigated:
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Incubate a solution of the compound in 0.1 M HCl at elevated temperature (e.g., 60°C) for a defined period. |
| Base Hydrolysis | Incubate a solution of the compound in 0.1 M NaOH at elevated temperature (e.g., 60°C) for a defined period. |
| Oxidation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature. |
| Thermal Stress | Expose the solid compound to dry heat (e.g., 80°C). |
| Photostability | Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines. |
Methodology
-
Sample Preparation: Prepare solutions of this compound in the appropriate stress media. A control sample in a neutral, non-degrading solvent should also be prepared.
-
Stress Application: Expose the samples to the specified stress conditions for a predetermined duration. Time points should be taken to monitor the degradation progress.
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, typically HPLC with UV or mass spectrometric detection. The method should be able to separate the parent compound from any degradation products.
-
Data Analysis: Quantify the amount of the remaining parent compound and any major degradation products. This information is used to determine the degradation rate and pathways.
Conclusion
While specific experimental data on the solubility and stability of this compound is limited, a comprehensive understanding of its physicochemical properties can be achieved through the systematic application of the experimental protocols outlined in this guide. The lipophilic adamantane core is expected to render the molecule poorly soluble in aqueous media but soluble in nonpolar organic solvents. Its stability profile can be thoroughly characterized through forced degradation studies under various stress conditions. The data generated from these studies are essential for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and efficacy of any potential therapeutic agent or material derived from this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 95769-28-1 [sigmaaldrich.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. rjptonline.org [rjptonline.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
(1-Adamantylthio)acetic Acid: A Review of Limited Available Literature
For Researchers, Scientists, and Drug Development Professionals
Chemical Properties
| Property | Value | Source |
| IUPAC Name | (Adamantan-1-yl)sulfanylacetic acid | Sigma-Aldrich[1] |
| CAS Number | 95769-28-1 | Sigma-Aldrich[1] |
| Molecular Formula | C12H18O2S | Sigma-Aldrich[1] |
| Molecular Weight | 226.34 g/mol | Sigma-Aldrich[1] |
| InChI Key | DMZIQLZIXCFDQQ-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Synthesis
Detailed experimental protocols for the synthesis of (1-Adamantylthio)acetic acid are not explicitly described in the reviewed literature. However, general synthetic strategies for analogous adamantane thioether derivatives can be inferred. The synthesis would likely involve the reaction of a haloacetic acid derivative with 1-adamantanethiol.
Below is a conceptual workflow for a potential synthesis route.
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity
There is a notable absence of published research detailing the biological activities of this compound. While the adamantane scaffold is present in numerous approved drugs with diverse therapeutic applications, including antiviral, antidiabetic, and neuroprotective agents, the specific effects of the this compound structure have not been characterized.
Research on structurally related compounds, such as 1-adamantylthiopyridines, has indicated potential antibacterial, antimalarial, and anticancer activities. This suggests that the adamantylthio moiety could be a valuable component in the design of new therapeutic agents. However, without direct experimental evidence, the pharmacological profile of this compound remains speculative.
Experimental Protocols and Quantitative Data
The core requirement for an in-depth technical guide is the availability of detailed experimental methodologies and quantitative data. Unfortunately, the comprehensive literature search did not yield any specific experimental protocols for assays involving this compound. Consequently, there is no quantitative data such as IC50 values, Ki values, or pharmacokinetic parameters to summarize in tabular form.
Signaling Pathways
Given the lack of research on the biological effects of this compound, there is no information available regarding its mechanism of action or any signaling pathways it may modulate. Therefore, the creation of diagrams for signaling pathways is not possible at this time.
Conclusion
While the structural components of this compound hint at potential pharmacological relevance, the current body of scientific literature is insufficient to provide a detailed technical guide. There is a clear need for foundational research to establish its synthetic routes, characterize its physicochemical properties, and investigate its biological activities. Such studies would be the first step in determining if this compound or its derivatives hold promise for future drug development efforts. Researchers in the field are encouraged to explore this molecule to fill the existing knowledge gap.
References
Potential Research Applications of Adamantane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique structural and physicochemical properties of adamantane, a rigid, cage-like hydrocarbon, have positioned its derivatives as a versatile scaffold in a multitude of scientific disciplines. This technical guide explores the core research applications of adamantane derivatives, providing quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes. The inherent lipophilicity, thermal stability, and three-dimensional structure of the adamantane cage impart advantageous characteristics to molecules, leading to their exploration in drug discovery, materials science, and catalysis.
Drug Discovery and Development
Adamantane derivatives have a rich history in medicine, with several compounds gaining regulatory approval and many more under active investigation. Their applications span a wide range of therapeutic areas, from infectious diseases to neurodegenerative disorders and cancer.
Antiviral Activity
The first approved adamantane derivative, amantadine, and its analogue rimantadine, were developed as antiviral agents against Influenza A virus. Their mechanism of action involves the blockade of the M2 proton channel, a crucial component in the viral replication cycle.[1] While resistance has limited their clinical use against influenza, the adamantane scaffold continues to be a foundation for the development of novel antiviral agents.
Quantitative Data: Antiviral Activity of Adamantane Derivatives
| Compound | Virus Strain | IC50 (µM) | Cytotoxicity (CC50 in MDCK cells, µg/mL) | Selectivity Index (SI) | Reference |
| Amantadine | Influenza A/H3N2 | 12.5 (µg/mL) | > 100 | > 8 | [2] |
| Rimantadine | Influenza A/H3N2 | 10.0 (µg/mL) | > 100 | > 10 | [2] |
| (R)-10 | Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | 7.7 | - | - | [3] |
| (S)-10 | Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | 13.7 | - | - | [3] |
| (4S,6R)-9a | Influenza A/California/7/2009(H1N1)pdm09 | 19.8 | - | - | [3] |
| (4R,6S)-9a | Influenza A/California/7/2009(H1N1)pdm09 | 11.3 | - | - | [3] |
Signaling Pathway: Influenza A M2 Proton Channel Inhibition
Caption: Inhibition of the Influenza A M2 proton channel by adamantane derivatives.
Neurodegenerative Diseases
Adamantane derivatives have shown significant promise in the treatment of neurodegenerative disorders, primarily through their action as N-methyl-D-aspartate (NMDA) receptor antagonists. Memantine, a dimethyl derivative of amantadine, is approved for the treatment of moderate-to-severe Alzheimer's disease.[4] By blocking NMDA receptors, these compounds can mitigate the excitotoxicity implicated in neuronal cell death. Amantadine is also used to treat Parkinson's disease, where it is thought to modulate dopaminergic neurotransmission.[5]
Quantitative Data: NMDA Receptor Binding Affinity
| Compound | Brain Region | K D (nM) | Bmax (pmol/mg protein) | Reference |
| (+)-MK-801 | Cortex | 4.59 | 0.836 | [6] |
| (+)-MK-801 | Cerebellum | 25.99 | 0.573 | [6] |
| Memantine | Striatum (low affinity site) | 12.15 | 1.76 | [6] |
| Amantadine | - | Ki = 20.25 µM (sigma site) | - | [7] |
| Memantine | - | Ki = 19.98 µM (sigma site) | - | [7] |
Signaling Pathway: NMDA Receptor Antagonism
Caption: Mechanism of neuroprotection by adamantane-based NMDA receptor antagonists.
Signaling Pathway: Dopaminergic Modulation in Parkinson's Disease
Caption: Putative mechanism of amantadine in modulating dopaminergic signaling.
Anticancer Activity
The rigid adamantane scaffold has been incorporated into various molecules to develop novel anticancer agents. These derivatives have demonstrated cytotoxic effects against a range of human tumor cell lines, often inducing cell cycle arrest and apoptosis.
Quantitative Data: In Vitro Anticancer Activity of Adamantane Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 1,3-DPA/OH/NH2 (NSC-706835) | 45 human cancer cell lines | < 3 | [8] |
| DPA (NSC-706832) | 48 human cancer cell lines | < 3 | [8] |
| 2,2-bis(4-aminophenyl)adamantane (NSC-711117) | HT-29 (Colon) | 0.1 | [8] |
| 2,2-bis(4-aminophenyl)adamantane (NSC-711117) | KM-12 (Colon) | 0.01 | [8] |
| 2,2-bis(4-aminophenyl)adamantane (NSC-711117) | SF-295 (CNS) | 0.059 | [8] |
| 2,2-bis(4-aminophenyl)adamantane (NSC-711117) | NCI/ADR-RES (Breast) | 0.079 | [8] |
| Adamantyl Isothiourea Derivative 5 | Hep-G2 (Hepatocellular Carcinoma) | 7.70 | [9] |
| Adamantyl Isothiourea Derivative 6 | Hep-G2 (Hepatocellular Carcinoma) | 3.86 | [9] |
| 4-bromobenzyl analogue of adamantane-linked isothiourea | 5 human cancer cell lines | < 30 | [10] |
| Campholenic derivative 14a | - | ~5-6 (TDP1 inhibition) | [11] |
Enzyme Inhibition
The lipophilic nature of the adamantane cage makes it an effective moiety for binding to the active sites of various enzymes. Adamantane derivatives have been developed as inhibitors for several enzymes, including dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes, and cholinesterases, which are relevant to Alzheimer's disease.
Quantitative Data: Enzyme Inhibition by Adamantane Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| 3,5-dimethyladamantane 1-carboxamide | DPP-4 | 53.94 | [12] |
| Adamantyl-based ester derivative 2g | Acetylcholinesterase (AChE) | 20.8 | [13] |
| Adamantyl-based ester derivative 2j | Acetylcholinesterase (AChE) | 21.5 | [13] |
| 4-aminoquinoline derivative 5 | Butyrylcholinesterase (BChE) | Ki = 0.075-25 (for a series) | [14] |
Materials Science
The exceptional thermal stability, rigidity, and defined three-dimensional structure of adamantane make it an attractive building block for the creation of advanced materials with unique properties.
High-Performance Polymers
Incorporating the bulky adamantane cage into polymer backbones, either as a pendant group or as part of the main chain, can significantly enhance their thermal and mechanical properties. This is due to the restriction of polymer chain mobility imposed by the rigid adamantane unit.
Quantitative Data: Thermal Properties of Adamantane-Based Polymers
| Polymer Type | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (10% weight loss, °C) | Reference |
| Polyimides with adamantane-2,2-diyl unit | 248 - 308 | > 500 (in air and nitrogen) | [15] |
| Poly(1,3-adamantylene alkylene)s | P-1,3-Ad-16: 58 (Tm) | 452 - 456 | [16] |
| MOP-Ad networks | - | > 520 | [17] |
Organic Light-Emitting Diodes (OLEDs)
Adamantane derivatives are being explored as host materials in OLEDs to improve their efficiency and operational stability. The rigid and bulky nature of the adamantane group can enhance the thermal stability and morphological properties of the emissive layer.
Quantitative Data: Performance of Adamantane-Based OLEDs
| Emitter/Host | Emission Wavelength (nm) | FWHM (nm) | Maximum External Quantum Efficiency (EQE, %) | Reference |
| Ada-ICzBN | 526 | 26 | 31.9 | [18] |
| Ad-mCP | - | - | 29.91 | [19] |
Catalysis
The unique steric and electronic properties of the adamantane scaffold have led to its use in the design of novel catalysts and catalyst supports.
Homogeneous and Heterogeneous Catalysis
Adamantane-based ligands can be used to modify the properties of metal catalysts, influencing their activity and selectivity in various chemical transformations. Additionally, adamantane-based porous materials, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), can serve as robust supports for catalytic nanoparticles. Recent research has also demonstrated the use of adamantane derivatives in photoredox and H-atom transfer catalysis for the functionalization of strong C-H bonds.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
In Vitro Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the adamantane derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Experimental Workflow: MTT Assay
Caption: General workflow for an MTT-based cytotoxicity assay.
Antiviral Activity: Plaque Reduction Assay
Principle: This assay quantifies the ability of a compound to inhibit the lytic cycle of a virus. Infectious virus particles create localized areas of cell death (plaques) in a cell monolayer. The number of plaques is proportional to the viral titer, and a reduction in plaque number indicates antiviral activity.[20]
Protocol:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 6-well plates.
-
Compound and Virus Preparation: Prepare serial dilutions of the adamantane derivative in serum-free medium. Dilute the virus stock to a concentration that produces a countable number of plaques (e.g., 50-100 PFU/well).[20]
-
Infection: Pre-incubate the cells with the compound dilutions for 1 hour at 37°C. Then, infect the cells with the virus in the presence of the compound. Include a virus control (no compound) and a cell control (no virus, no compound).[20]
-
Adsorption: Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the respective concentrations of the adamantane derivative.
-
Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet. Plaques will appear as clear zones against a stained cell monolayer.[20]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. The IC50 value can be determined from a dose-response curve.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for a plaque reduction assay to determine antiviral activity.
Enzyme Inhibition: DPP-IV Assay
Principle: This is a fluorescence-based assay to screen for inhibitors of Dipeptidyl Peptidase IV (DPP-IV). The enzyme cleaves a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), releasing the highly fluorescent AMC, which can be quantified.[21]
Protocol:
-
Reagent Preparation: Dilute recombinant human DPP-IV and the fluorogenic substrate (Gly-Pro-AMC) in an appropriate assay buffer (e.g., Tris-HCl).
-
Compound Addition: Dispense the diluted enzyme solution into a 96- or 384-well plate. Add the adamantane derivatives from a compound library. Include positive (known inhibitor, e.g., sitagliptin) and negative (vehicle) controls.[21]
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[21]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value from the dose-response curve.
Experimental Workflow: DPP-IV Inhibition Assay
Caption: Workflow for a fluorescence-based DPP-IV inhibition assay.
Polymer Characterization: Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity, and the Tg is typically determined from the midpoint of this transition.[9]
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the adamantane-based polymer (typically 5-10 mg) into a DSC pan.
-
DSC Analysis: Place the sample pan and an empty reference pan into the DSC instrument.
-
Heating and Cooling Cycles:
-
Heat the sample to a temperature above its expected Tg and melting point (if any) to erase its thermal history.
-
Cool the sample at a controlled rate.
-
Heat the sample again at a controlled rate (e.g., 10 °C/min). The Tg is determined from this second heating scan.[9]
-
-
Data Analysis: The DSC thermogram will show a baseline shift at the glass transition. The Tg is determined as the midpoint of this transition.
Synthesis of Key Adamantane Derivatives
Synthesis of Amantadine Hydrochloride
A common synthetic route to amantadine hydrochloride starts from 1-bromoadamantane.
Protocol:
-
N-Acetylation: React 1-bromoadamantane with acetylamide in the presence of sulfuric acid. This one-pot reaction forms N-(1-adamantyl)acetamide.[22]
-
Hydrolysis: Hydrolyze the N-(1-adamantyl)acetamide using a strong base, such as sodium hydroxide in a suitable solvent like propylene glycol, to yield amantadine.[23]
-
Salt Formation: Treat the amantadine base with hydrochloric acid to form the hydrochloride salt, which can then be purified by recrystallization.[23]
Synthesis of Memantine Hydrochloride
A simple two-step synthesis of memantine hydrochloride has been developed from 1,3-dimethyladamantane.
Protocol:
-
Formylation: React 1,3-dimethyladamantane with formamide and nitric acid to produce N-formamido-3,5-dimethyl-adamantane.[24]
-
Hydrolysis and Salt Formation: Hydrolyze the formamide intermediate with aqueous hydrochloric acid to directly yield memantine hydrochloride.[24]
Conclusion
The adamantane scaffold continues to be a cornerstone in the development of new molecules with diverse and significant applications. Its unique combination of rigidity, lipophilicity, and thermal stability provides a robust platform for the design of novel therapeutics, high-performance materials, and efficient catalysts. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals seeking to explore the vast potential of adamantane derivatives in their respective fields. Future research will undoubtedly uncover new and exciting applications for this remarkable molecular framework.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in flexible organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. A Closer Look: Techniques for Obtaining Glass Transition Temperature of Polymeric Materials [intertek.com]
- 9. youtube.com [youtube.com]
- 10. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 11. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 12. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. asl.korea.ac.kr [asl.korea.ac.kr]
- 20. benchchem.com [benchchem.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
Methodological & Application
(1-Adamantylthio)acetic Acid: A Versatile Scaffold in Chemical and Pharmaceutical Research
(1-Adamantylthio)acetic acid is a sulfur-containing derivative of adamantane, a rigid and lipophilic cage-like hydrocarbon. This compound serves as a valuable building block in medicinal chemistry and materials science. The incorporation of the adamantyl group can enhance the pharmacokinetic properties of therapeutic agents, such as increasing their bioavailability and metabolic stability. This application note provides an overview of the synthesis of this compound and highlights its potential applications, supported by detailed experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 95769-28-1 | [1] |
| Molecular Formula | C₁₂H₁₈O₂S | [1] |
| Molecular Weight | 226.34 g/mol | [1] |
| Melting Point | 68-70 °C | |
| Boiling Point | 370.2 ± 25.0 °C (Predicted) | |
| Density | 1.24 ± 0.1 g/cm³ (Predicted) | |
| pKa | 3.82 ± 0.10 (Predicted) |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the nucleophilic substitution reaction between 1-adamantanethiol and an ester of chloroacetic acid, followed by hydrolysis.
Workflow for the Synthesis of this compound
Caption: Workflow diagram illustrating the two-step synthesis of this compound.
Materials:
-
1-Adamantanethiol
-
Ethyl chloroacetate
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of Ethyl (1-Adamantylthio)acetate
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-adamantanethiol (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the reaction to stir at 0 °C for 30 minutes.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl (1-adamantylthio)acetate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl (1-adamantylthio)acetate (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2-3 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Potential Applications in Research
Adamantane derivatives are widely recognized in medicinal chemistry for their ability to serve as rigid, lipophilic scaffolds that can improve the pharmacokinetic properties of drug candidates.[2][3] The adamantane moiety can enhance a molecule's ability to cross biological membranes, increase its metabolic stability, and provide a three-dimensional structure for precise interaction with biological targets.[4][5]
While specific biological activity for this compound is not extensively documented in publicly available literature, its structural features suggest potential applications in several areas of drug discovery and development:
-
Enzyme Inhibition: The carboxylic acid functionality can act as a key binding group in the active site of various enzymes. The adamantyl group can provide hydrophobic interactions, potentially leading to the development of potent and selective enzyme inhibitors.[6]
-
Antiviral Agents: Adamantane derivatives, such as amantadine, have a history of use as antiviral drugs.[6] this compound could serve as a starting point for the synthesis of novel antiviral compounds.
-
Anti-inflammatory Agents: The general class of aryl and alkyl acetic acid derivatives has been explored for anti-inflammatory properties. Further derivatization of this compound could lead to new anti-inflammatory drug candidates.
Logical Relationship of Adamantane in Drug Discovery
Caption: The role of the adamantane scaffold in improving drug properties.
Researchers and drug development professionals can utilize this compound as a versatile intermediate for the synthesis of a library of compounds to be screened for various biological activities. The protocols provided herein offer a solid foundation for the preparation of this valuable chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into Antiviral Activity of Ag/TiO2 Nanocomposites Against Influenza H1N1 Virus and Its Antiviral Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the antiviral activity of 1-adamantanamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1-Adamantylthio)acetic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific studies detailing the use of (1-Adamantylthio)acetic acid in cell culture applications. The following application notes and protocols are therefore based on the general properties of adamantane derivatives and provide a foundational framework for researchers to conduct their own investigations. The provided experimental designs are intended as a starting point and will require optimization for specific cell lines and research questions.
Introduction to Adamantane Derivatives in Cellular Research
Adamantane is a bulky, lipophilic, tricyclic hydrocarbon.[1] The incorporation of the adamantane moiety into bioactive compounds often modulates their pharmacological properties.[2][3] This is attributed to its ability to increase lipophilicity, which can enhance a compound's ability to cross cell membranes.[1] Adamantane derivatives have been explored for a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects.[3] The thio-ether and acetic acid functional groups on this compound suggest potential for interaction with various biological targets.
Potential (Untested) Applications in Cell Culture
Based on the known activities of similar compounds, this compound could be investigated for several in vitro effects:
-
Antiproliferative and Cytotoxic Effects: Many adamantane derivatives have been evaluated for their ability to inhibit the growth of cancer cell lines.[2][4]
-
Antiviral Activity: The foundational adamantane derivatives, amantadine and rimantadine, are known for their antiviral properties against the influenza A virus.[5]
-
Modulation of Cellular Signaling Pathways: The lipophilic nature of the adamantane cage could facilitate interactions with intracellular proteins and signaling molecules.
General Properties of Adamantane Derivatives
| Property | Description | Reference |
| Lipophilicity | The adamantane cage is highly lipophilic, which generally increases the ability of its derivatives to cross biological membranes. | [1] |
| Biological Stability | The rigid cage structure of adamantane can confer metabolic stability to derivative compounds. | [4] |
| Pharmacophore Carrier | Adamantane can serve as a scaffold to orient other functional groups for optimal interaction with biological targets. | [5] |
| Diverse Biological Activities | Derivatives have been synthesized and tested for antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory activities. | [3] |
Experimental Protocols: A General Framework for Investigation
The following protocols are generalized and should be adapted and optimized for the specific cell line and experimental goals.
Protocol 1: Preparation of Stock Solutions
It is crucial to determine the solubility of this compound to prepare a concentrated stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, cell culture grade
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Attempt to dissolve a small, accurately weighed amount of this compound in DMSO to create a high-concentration stock (e.g., 10-100 mM). Adamantane derivatives are often soluble in organic solvents like DMSO.
-
If solubility in DMSO is limited, test other solvents such as ethanol.
-
Vortex thoroughly and gently warm if necessary to aid dissolution.
-
Once dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C, protected from light.
Note: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Determination of Cytotoxicity (IC50)
A cytotoxicity assay is essential to determine the concentration range of this compound that is toxic to the cells. The 50% inhibitory concentration (IC50) is a key parameter.
Materials:
-
Selected cell line (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, PrestoBlue)
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and the solvent (e.g., DMSO) as a vehicle control, and wells with medium only as a negative control.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assay (MTT Example):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells.
-
Plot the cell viability (%) against the log of the compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Hypothetical Experimental Workflow
References
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches [mdpi.com]
- 2. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for In Vitro Studies of (1-Adamantylthio)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Based on a comprehensive review of publicly available scientific literature, no specific in vitro dosage data for (1-Adamantylthio)acetic acid has been found. The following application notes and protocols provide a general framework for determining the appropriate dosage and evaluating the in vitro effects of a novel compound like this compound.
Introduction
This compound is a synthetic organic compound characterized by a bulky, lipophilic adamantyl group linked to an acetic acid moiety via a thioether bond. The adamantane cage is a common pharmacophore known to enhance the therapeutic properties of various drugs by increasing their lipophilicity, which can improve cell membrane permeability. While the specific biological activities of this compound are not yet documented, its structural features suggest potential applications in areas such as oncology, virology, and microbiology. These protocols are designed to guide the initial in vitro evaluation of this compound.
Determining Optimal In Vitro Dosage
A critical first step in evaluating a novel compound is to determine its effective concentration range. This is typically achieved through a series of dose-response experiments to identify the concentration that elicits a desired biological effect, such as 50% inhibition of cell growth (IC50).
Materials and Reagents
-
This compound (MW: 226.34 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected human cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue™)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Experimental Protocol: Dose-Response and IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.
Step 1: Preparation of Stock Solution
-
Due to the predicted lipophilicity of adamantane derivatives, dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Step 2: Cell Seeding
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
Step 3: Compound Treatment
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range for novel compounds is from 0.1 µM to 100 µM.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest concentration of the test compound (typically ≤ 0.5%).
-
Also include a "no-treatment" control with fresh medium only.
-
Incubate the plate for another 24, 48, or 72 hours.
Step 4: Cell Viability Assay (MTT Assay Example)
-
Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Step 5: Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism to determine the IC50 value.
Data Presentation
Quantitative data from dose-response experiments should be summarized in a structured table for clear comparison.
Table 1: Template for Recording Dose-Response Data of this compound on a Cancer Cell Line
| Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| Vehicle Control | 100 | ||||
| 0.1 | |||||
| 0.5 | |||||
| 1 | |||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 |
Visualization of Workflows and Pathways
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value.
Illustrative Dose-Response Curve
Caption: Example of a dose-response curve.
Hypothetical Signaling Pathway for Investigation
If this compound demonstrates cytotoxic activity, further studies may investigate the mechanism of cell death, such as apoptosis.
Caption: Hypothetical apoptotic signaling pathway.
Application Notes and Protocols for (1-Adamantylthio)acetic acid Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of (1-Adamantylthio)acetic acid. This document is intended to guide researchers in preparing this compound for use in various experimental settings, including in vitro and in vivo studies.
Compound Information
This compound is a synthetic compound containing a bulky, lipophilic adamantane cage linked to an acetic acid moiety via a thioether bond. The unique physicochemical properties imparted by the adamantane group make it a compound of interest in medicinal chemistry and drug development.
| Property | Value | Source |
| CAS Number | 95769-28-1 | |
| Molecular Formula | C₁₂H₁₈O₂S | |
| Molecular Weight | 226.34 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 68-70 °C |
Solubility and Recommended Solvents
Specific solubility data for this compound is not widely published. However, based on its structural similarity to other adamantane carboxylic acids, it is expected to be soluble in organic solvents and poorly soluble in aqueous solutions.
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended primary solvent for high concentration stock solutions. |
| Ethanol | Soluble | A suitable alternative to DMSO for many biological applications. |
| Methanol | Soluble | Can also be used, but may be more volatile than ethanol. |
| Water | Insoluble | The compound is not expected to be soluble in water at neutral pH. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (MW: 226.34 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 226.34 g/mol x 1000 mg/g = 2.26 mg
-
-
Weigh the compound: Carefully weigh out 2.26 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Table of Stock Solution Volumes for Different Concentrations:
| Desired Stock Concentration | Volume of DMSO for 2.26 mg |
| 1 mM | 10 mL |
| 5 mM | 2 mL |
| 10 mM | 1 mL |
| 20 mM | 0.5 mL |
| 50 mM | 0.2 mL |
Protocol 2: Preparation of Working Solutions
Working solutions for cell-based assays are typically prepared by diluting the high-concentration stock solution in the appropriate cell culture medium.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental volume.
-
Example: To prepare 1 mL of a 10 µM working solution:
-
Use the formula: C₁V₁ = C₂V₂
-
(10 mM) x V₁ = (10 µM) x (1 mL)
-
(10,000 µM) x V₁ = (10 µM) x (1000 µL)
-
V₁ = 1 µL
-
-
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing before adding to the cells.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing the stock solution.
Potential Signaling Pathway: AMPK Activation
While the specific signaling pathways modulated by this compound are not yet fully elucidated, the acetic acid moiety suggests a potential interaction with metabolic pathways. Acetic acid is known to activate the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.
Caption: Potential AMPK signaling pathway modulation.
(1-Adamantylthio)acetic Acid: Application Notes and Protocols for Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(1-Adamantylthio)acetic acid is a unique molecule that combines the bulky, lipophilic adamantane cage with a flexible thioacetic acid linker. While specific research on this exact compound is limited, its structural components suggest significant potential in various areas of drug discovery. The adamantane moiety is a well-established pharmacophore known to enhance the druglike properties of compounds, including metabolic stability and target binding, by increasing lipophilicity.[1][2] Adamantane derivatives are currently utilized in clinical practice for a range of conditions, including viral infections, diabetes, and neurological disorders such as Alzheimer's and Parkinson's disease.
The thioacetic acid portion of the molecule offers a handle for further chemical modification and may itself contribute to biological activity. Thio-containing compounds are known to interact with various biological targets, including enzymes and receptors. The combination of these two moieties in this compound presents a promising scaffold for the development of novel therapeutics.
Potential Therapeutic Applications:
Based on the known biological activities of adamantane and thioacetic acid derivatives, this compound could be investigated for a variety of therapeutic applications, including:
-
Antiviral Agents: The adamantane core is famously present in antiviral drugs like amantadine and rimantadine, which target viral ion channels.[3]
-
Enzyme Inhibitors: The lipophilic nature of adamantane can facilitate binding to hydrophobic pockets in enzymes.
-
Neurological Disorders: Adamantane derivatives, such as memantine, act on N-methyl-D-aspartate (NMDA) receptors, suggesting a potential role in neurodegenerative diseases.
-
Anti-inflammatory Agents: Various acetic acid derivatives have demonstrated anti-inflammatory properties.
Data Presentation
As there is no publicly available quantitative data for the biological activity of this compound, the following table provides a template for how such data could be structured once obtained from experimental screening.
| Assay Type | Target | Activity (IC₅₀/EC₅₀, µM) | Reference Compound | Activity (IC₅₀/EC₅₀, µM) |
| Antiviral (Influenza A) | M2 Proton Channel | Data to be determined | Amantadine | Known value |
| Enzyme Inhibition | e.g., Cyclooxygenase-2 (COX-2) | Data to be determined | Celecoxib | Known value |
| Receptor Binding | e.g., NMDA Receptor | Data to be determined | Memantine | Known value |
| Anti-inflammatory | e.g., LPS-induced cytokine release | Data to be determined | Dexamethasone | Known value |
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for the synthesis and biological evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol is a plausible method based on standard organic synthesis techniques for thioether formation.
Objective: To synthesize this compound from 1-adamantanethiol and chloroacetic acid.
Materials:
-
1-Adamantanethiol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation of Sodium 1-Adamantanethiolate: a. In a round-bottom flask, dissolve 1-adamantanethiol (1 equivalent) in ethanol. b. To this solution, add a solution of sodium hydroxide (1 equivalent) in water dropwise with stirring. c. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Reaction with Chloroacetic Acid: a. In a separate flask, dissolve chloroacetic acid (1.1 equivalents) in water and neutralize with a solution of sodium hydroxide (1.1 equivalents) in water. b. Add the aqueous solution of sodium chloroacetate to the ethanolic solution of sodium 1-adamantanethiolate. c. Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid. A precipitate may form. c. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with brine (2 x 30 mL). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. f. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Anti-inflammatory Activity Assay
Objective: To evaluate the potential of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Seeding: a. Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM. b. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete DMEM. b. Remove the old media from the cells and replace it with 100 µL of fresh media containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone). c. Pre-incubate the cells with the compound for 1 hour at 37°C.
-
LPS Stimulation: a. After the pre-incubation, add 10 µL of LPS solution (final concentration 1 µg/mL) to each well, except for the unstimulated control wells. b. Incubate the plate for an additional 24 hours at 37°C.
-
Cytokine Measurement: a. After incubation, centrifuge the plate at 1000 rpm for 10 minutes. b. Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using the respective ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: a. After collecting the supernatant, assess the viability of the remaining cells using an MTT or PrestoBlue assay according to the manufacturer's protocol to rule out cytotoxicity-mediated effects.
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cytokine production) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Hypothetical signaling pathway for anti-inflammatory action.
Caption: Drug discovery workflow for this compound.
Caption: Structural components and their contribution to properties.
References
- 1. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis and pharmacological evaluation of adamantane-derived indoles: cannabimimetic drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Derivatives from (1-Adamantylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives of (1-Adamantylthio)acetic acid. The adamantane moiety is a key lipophilic group in medicinal chemistry, known to enhance the therapeutic properties of drug candidates. The derivatives of this compound, such as its esters and amides, are of significant interest for screening as potential therapeutic agents, particularly in the development of novel antibacterial, antimalarial, and anticancer drugs.[1] This document outlines the synthesis of methyl, ethyl, and various amide derivatives, providing a foundation for further drug discovery and development efforts.
Synthetic Pathways
The primary synthetic routes for the derivatization of this compound involve standard organic transformations, including esterification and amidation.
Esterification
Fischer-Speier esterification is a common method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2][3]
References
Application Note: High-Throughput Analysis of (1-Adamantylthio)acetic Acid in Pharmaceutical Samples
Introduction
(1-Adamantylthio)acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds, leveraging the lipophilic and rigid adamantyl cage for enhanced drug properties. Accurate and precise quantification of this compound in bulk drug substances and formulated products is critical for quality control and regulatory compliance. This application note details robust and sensitive analytical methods for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Challenges and Solutions
The primary challenge in analyzing this compound lies in its moderate polarity and lack of a strong chromophore, which can limit sensitivity with UV detection. To overcome this, the described HPLC method utilizes a low wavelength for detection. For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method has been developed.
Quantitative Data Summary
The following table summarizes the performance characteristics of the developed analytical methods for the quantification of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Sample Throughput | ~10 min/sample | ~5 min/sample |
Experimental Protocols
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not required.
1. Instrumentation and Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm particle size).
-
Software: OpenLab CDS or equivalent.
2. Reagents and Standards:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
Ultrapure water (18.2 MΩ·cm).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 30% B
-
1-7 min: 30% to 90% B
-
7-8 min: 90% B
-
8-8.1 min: 90% to 30% B
-
8.1-10 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
4. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to achieve concentrations ranging from 1 to 200 µg/mL.
-
Sample Preparation: Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound and dissolve it in 10 mL of methanol. Further dilute with the initial mobile phase to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound in complex matrices such as biological fluids or intricate drug formulations.
1. Instrumentation:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), operated in negative ion mode.
-
Software: Analyst or equivalent.
2. Reagents and Standards:
-
Acetonitrile (ACN), LC-MS grade.
-
Methanol (MeOH), LC-MS grade.
-
Formic acid, LC-MS grade.
-
Ultrapure water (18.2 MΩ·cm).
-
This compound reference standard.
-
Internal Standard (IS): A structurally similar compound, such as a deuterated analog of the analyte.
3. Chromatographic and MS Conditions:
-
Column: UPLC C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Parameters (Negative ESI):
-
IonSpray Voltage: -4500 V
-
Temperature: 500 °C
-
Curtain Gas: 30 psi
-
MRM Transitions:
-
This compound: Q1 m/z 225.1 -> Q3 m/z 135.1 (Quantifier), Q1 m/z 225.1 -> Q3 m/z 75.0 (Qualifier)
-
Internal Standard: To be determined based on the selected IS.
-
-
4. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.
-
Working Standards: Prepare serial dilutions of the stock solution in the initial mobile phase composition to cover the linear range of 0.1 to 1000 ng/mL. Spike each standard with the internal standard at a constant concentration.
-
Sample Preparation: Perform a protein precipitation or solid-phase extraction for biological samples. For pharmaceutical formulations, dissolve and dilute as described for the HPLC method, ensuring the final concentration is within the calibration range. Spike the final sample solution with the internal standard.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Method selection logic for this compound analysis.
Where to buy (1-Adamantylthio)acetic acid for research
Sourcing and Availability
For research purposes, (1-Adamantylthio)acetic acid can be acquired from several chemical suppliers. The compound is typically available in various purities and quantities. Researchers should always request a Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the compound.
| Supplier | Catalog Number | Purity | Available Quantities |
| Aladdin Scientific Corporation | A1069443 | ≥95% | 10mg, 20mg, 50mg, 100mg, 500mg, 1g, 5g, 10g |
| P&S Chemicals | - | Not specified | Inquire for quotation |
| Sigma-Aldrich (Matrix Scientific) | MAT333116329 | Not specified | Inquire for availability |
Table 1: Suppliers of this compound. This table provides a non-exhaustive list of vendors for sourcing the compound for research use.
Potential Research Applications
Although specific studies on this compound are scarce, the adamantane moiety is a well-known pharmacophore. Its incorporation into drug candidates can enhance their lipophilicity, metabolic stability, and target-binding affinity. The thioacetic acid group can act as a linker or a pharmacologically active component.
Potential areas for investigation include:
-
Antiviral Activity: Adamantane derivatives, such as amantadine and rimantadine, have been used as antiviral agents.
-
Enzyme Inhibition: The bulky adamantyl group can serve as an anchor to block the active sites of various enzymes.
-
Material Science: The rigid adamantane structure can be exploited to create novel polymers and materials with unique properties.
Experimental Protocols: A General Approach
Given the lack of specific published protocols, the following are generalized experimental workflows that can be adapted for the initial investigation of this compound.
General Workflow for In Vitro Compound Screening
This workflow outlines the typical steps for evaluating the biological activity of a new compound in a cell-based assay.
Figure 1. A generalized workflow for in vitro screening of a novel compound.
Hypothetical Signaling Pathway Involvement
While no specific signaling pathways have been elucidated for this compound, many therapeutic agents exert their effects through the modulation of intracellular signaling cascades. A common starting point for a new compound is to investigate its impact on well-established pathways involved in cell survival, proliferation, and inflammation.
The diagram below illustrates a generic signaling pathway that is often a target in drug discovery.
Figure 2. A hypothetical signaling pathway showing potential inhibition by a test compound.
Disclaimer: The experimental workflows and signaling pathways presented are generalized examples and are not based on published data for this compound. Researchers should design their experiments based on the specific scientific question and the known properties of related adamantane compounds. Due to the absence of specific research data, no quantitative data tables can be provided at this time.
Application Notes and Protocols for (1-Adamantylthio)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide essential information and protocols for the safe handling, storage, and potential application of (1-Adamantylthio)acetic acid in a research and drug development context. While this compound is primarily a synthetic intermediate, its adamantane moiety makes it a valuable building block for developing bioactive molecules, particularly enzyme inhibitors.
Product Information and Physical Properties
This compound is a carboxylic acid derivative featuring a bulky, lipophilic adamantane cage. This structure is often incorporated into drug candidates to enhance their binding to biological targets and improve pharmacokinetic properties.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O₂S | [1][2] |
| Molecular Weight | 226.34 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 68-70 °C | [1] |
| Predicted pKa | 3.82 ± 0.10 | [1] |
| Primary Hazard | Irritant | [2] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure laboratory safety.
Safety and Handling Precautions
This compound is classified as an irritant. Standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or vapors.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.
Recommended Storage Conditions
To ensure the stability of the compound, the following storage conditions are recommended:
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is recommended. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. |
| Container | Keep in a tightly sealed, light-resistant container to prevent degradation. |
| Incompatibilities | Avoid strong oxidizing agents, strong bases, and sources of ignition. |
Application: A Building Block for Enzyme Inhibitors
The adamantane scaffold is a key feature in many enzyme inhibitors due to its rigid, three-dimensional structure that can fit into hydrophobic pockets of enzyme active sites. This compound can serve as a starting material for the synthesis of inhibitors targeting various enzymes, such as matrix metalloproteinases (MMPs), which are implicated in diseases like arthritis and cancer.
Hypothetical Signaling Pathway: MMP-9 Inhibition
Below is a simplified, hypothetical signaling pathway illustrating the role of MMP-9 in tissue degradation and how an inhibitor derived from this compound might intervene.
Experimental Protocols
The following protocols are provided as examples of how this compound could be handled during a synthesis and how the resulting product could be tested in a biological assay.
Protocol for the Synthesis of a Hypothetical MMP Inhibitor
This protocol outlines a general workflow for the synthesis of an amide derivative of this compound, a common step in creating potential enzyme inhibitors.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or EDC/HOBt for acid activation
-
Desired amine for coupling
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) as solvent
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA) as a base
-
Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel)
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Activation:
-
Method A (Acid Chloride): Slowly add thionyl chloride to the solution at 0°C. Stir for 1-2 hours at room temperature. Remove excess thionyl chloride under reduced pressure.
-
Method B (Amide Coupling Agents): Add EDC and HOBt to the solution and stir for 30 minutes at 0°C.
-
-
Coupling: To the activated acid, add the desired amine and a base (e.g., TEA) in DCM. Allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction with water or saturated sodium bicarbonate. Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using NMR, mass spectrometry, and HPLC.
Protocol for an In Vitro MMP-9 Inhibition Assay
This protocol describes a general method to screen the synthesized compound for its ability to inhibit the activity of MMP-9 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-9 (activated)
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Synthesized inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM).
-
Create a serial dilution of the inhibitor in assay buffer to achieve a range of desired final concentrations.
-
Prepare solutions of MMP-9 and the fluorogenic substrate in assay buffer at appropriate concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer to all wells.
-
Add the inhibitor dilutions to the test wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the MMP-9 solution to all wells except the negative control.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence (e.g., Ex/Em = 328/393 nm) every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Conclusion
This compound is a valuable synthetic intermediate for the development of novel bioactive compounds, particularly enzyme inhibitors. Its proper handling and storage are essential for maintaining its quality and ensuring laboratory safety. The provided protocols offer a general framework for its use in synthesis and subsequent biological evaluation. Researchers are encouraged to adapt these protocols to their specific targets and experimental conditions.
References
- 1. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of (1-Adamantylthio)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (1-Adamantylthio)acetic acid for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The low aqueous solubility of this compound stems from its molecular structure. The adamantane group is a bulky, rigid, and highly lipophilic (hydrophobic) hydrocarbon cage.[1] This nonpolar moiety interacts unfavorably with polar water molecules, leading to poor solubility. While the acetic acid group provides some hydrophilicity, it is not sufficient to overcome the hydrophobicity of the large adamantane cage.
Q2: What are the primary strategies to improve the solubility of this compound?
A2: The most effective strategies leverage the carboxylic acid group and the hydrophobic adamantane moiety. The three primary methods are:
-
pH Adjustment (Salt Formation): As a carboxylic acid, the compound is weakly acidic. Increasing the pH of an aqueous solution deprotonates the carboxylic acid, forming a carboxylate salt which is significantly more water-soluble.[2][3]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can increase solubility by reducing the polarity of the solvent system, which better accommodates the hydrophobic adamantane group.[4][5][6]
-
Cyclodextrin Complexation: The hydrophobic adamantane cage can fit into the hydrophobic inner cavity of cyclodextrin molecules, which have a hydrophilic exterior. This forms an inclusion complex that dramatically increases the apparent water solubility of the compound.[1][7][8][9]
Q3: In which organic solvents is this compound likely to be soluble?
A3: Based on the principle of "like dissolves like," this compound is expected to have good solubility in moderately polar to nonpolar organic solvents that can interact with its different structural components. Acetic acid itself is miscible with a wide range of solvents, including water, alcohols, ether, and benzene.[10] Given the large nonpolar adamantane group, solvents like dichloromethane, tetrahydrofuran (THF), acetone, and ethyl acetate are likely effective. For nonpolar solvents like hexane, solubility may be limited due to the polar carboxylic acid group.
Troubleshooting Guides
This section provides detailed solutions and experimental protocols for common solubility challenges encountered during research.
Issue 1: The compound precipitates when added to my aqueous buffer (e.g., PBS pH 7.4).
This is the most common issue and occurs because the neutral form of the carboxylic acid is poorly soluble. The solution is to convert the compound into its more soluble salt form by adjusting the pH.
Solution: pH Adjustment and Salt Formation
By raising the pH of the solution above the pKa of the carboxylic acid group (typically ~3-5), you deprotonate it, forming a highly soluble carboxylate anion. This is the most direct method for preparing aqueous stock solutions for in vitro assays.
Experimental Protocol: Solubility Enhancement by pH Adjustment
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Initial Suspension: Add a small volume of purified water or the desired buffer to the compound. It will likely form a suspension.
-
Basification: While stirring, add a 1 M NaOH solution dropwise. The solid should begin to dissolve as the pH increases and the sodium salt of the acid is formed.
-
Monitor pH: Use a calibrated pH meter to monitor the pH of the solution. Continue adding NaOH until all the solid has dissolved. The final pH will typically be >7.
-
Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer or water to reach the final desired concentration.
-
Final pH Check: Check the pH one last time and adjust if necessary.
-
Sterile Filtration: For cell-based assays, sterile filter the final solution through a 0.22 µm filter.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. solubilityofthings.com [solubilityofthings.com]
Common experimental issues with (1-Adamantylthio)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common experimental issues encountered with (1-Adamantylthio)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary experimental challenges associated with this compound?
A1: Due to its adamantane moiety, this compound is highly lipophilic, which can lead to several experimental challenges. The most common issues include poor aqueous solubility, precipitation in cell culture media, and non-specific binding in biological assays. Careful consideration of solvent choice, concentration, and assay conditions is crucial for obtaining reliable and reproducible results.
Q2: In which solvents is this compound soluble?
A2: this compound is expected to have good solubility in nonpolar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and other organic solvents.[1] Its solubility in aqueous buffers is likely to be very low. For biological experiments, preparing a concentrated stock solution in 100% DMSO is a common practice.
Q3: My this compound solution is precipitating when added to my aqueous assay buffer or cell culture medium. How can I prevent this?
A3: This is a common issue with lipophilic compounds.[2] To prevent precipitation, it is recommended to first prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. When preparing the final working solution, add the stock solution to the aqueous buffer or medium dropwise while vortexing to ensure rapid and even dispersion.[3] It is also advisable to keep the final concentration of the organic solvent in the assay low (typically <0.5%) to avoid solvent-induced artifacts.[2]
Q4: I am observing high variability in the potency of this compound between different experiments. What could be the cause?
A4: High variability can stem from inconsistent solution preparation, leading to different effective concentrations of the compound. The lipophilic nature of the compound can also lead to its adsorption to plasticware. Additionally, in cell-based assays, interactions with serum proteins in the culture medium can sequester the compound, reducing its free concentration and apparent potency.[4]
Q5: What is a potential biological target for this compound?
A5: Based on its structural similarity to other lipid-modulating agents, a likely biological target for this compound is Diacylglycerol O-acyltransferase (DGAT). DGAT is a key enzyme in the synthesis of triglycerides.[5] There are two main isoforms, DGAT1 and DGAT2, which are attractive targets for the treatment of metabolic diseases.[5]
Troubleshooting Guides
Issue 1: Synthesis and Purification Difficulties
Question: I am having trouble synthesizing and purifying this compound, leading to low yields and impure products. What are the common pitfalls?
Answer: The synthesis of this compound typically involves the reaction of 1-adamantanethiol with a haloacetic acid derivative. Potential issues can arise during this process.
-
Experimental Workflow for Troubleshooting Synthesis:
-
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction between 1-adamantanethiol and the haloacetic acid derivative may not go to completion. Consider increasing the reaction time, temperature, or using a stronger base to facilitate the reaction.
-
Side Reactions: Side reactions can lead to the formation of impurities that are difficult to separate from the desired product. The use of protective groups or milder reaction conditions may be necessary.
-
Purification Challenges: The lipophilic nature of the product can make purification by standard methods like recrystallization challenging. Column chromatography using a nonpolar eluent system is often more effective.
-
Issue 2: Poor Solubility and Precipitation in Biological Assays
Question: My compound is precipitating in the wells of my cell culture plate during a long-term experiment. How can I improve its solubility and stability in the medium?
Answer: The high lipophilicity of adamantane-containing compounds often leads to poor aqueous solubility and precipitation.
[1]
-
Logical Flow for Addressing Solubility:
Caption: A logical approach to improving compound solubility.
-
Potential Causes and Solutions:
-
Exceeding Solubility Limit: The final concentration of the compound in the aqueous medium may be above its solubility limit. Determine the kinetic solubility of your compound in the specific assay buffer.
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Interaction with Media Components: Components of the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.
[3] * Use of Co-solvents: While DMSO is a good solvent for the stock solution, using it at high final concentrations can be toxic to cells. Consider using other co-solvents or solubilizing agents like cyclodextrins, which can encapsulate the lipophilic adamantane group and increase aqueous solubility.
[1] * Serum Protein Binding: In cell culture media containing serum, lipophilic compounds can bind to proteins like albumin, reducing the free concentration available to interact with the target. [4]Consider performing assays in serum-free or low-serum conditions if the cells can tolerate it.
Quantitative Data Summary
The following table summarizes some of the known quantitative data for this compound and related compounds.
Property This compound 1-Adamantaneacetic acid Acetic Acid Molecular Formula C₁₂H₁₈O₂S C₁₂H₁₈O₂ C₂H₄O₂ Molecular Weight 226.34 g/mol 194.27 g/mol 60.05 g/mol Melting Point 68-70 °C [6] 136-138 °C 16.6 °C [7] Predicted pKa 3.82 ± 0.10 [6] ~4.8 4.76 Predicted LogP ~3.5-4.0 ~3.0 -0.17 Aqueous Solubility Very Low (predicted) Low Miscible [7]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of thioacetic acid derivatives.
Materials:
-
1-Adamantanethiol
-
Bromoacetic acid
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-adamantanethiol in diethyl ether.
-
In a separate flask, prepare a solution of sodium hydroxide in water.
-
Slowly add the 1-adamantanethiol solution to the sodium hydroxide solution with vigorous stirring.
-
To this mixture, add a solution of bromoacetic acid in water dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
After the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Cell-Free (Microsomal) DGAT1 Inhibition Assay
This protocol is a general guideline for a cell-free assay to determine the inhibitory activity of this compound on DGAT1.
[5]
Materials:
-
Microsomes from cells overexpressing human DGAT1
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 15 mM MgCl₂
-
Substrates: 1,2-dioleoyl-sn-glycerol (DAG), [¹⁴C]oleoyl-CoA
-
This compound stock solution in DMSO
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing assay buffer, DAG, and [¹⁴C]oleoyl-CoA.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the microsomal protein.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a solution of isopropanol/heptane/water.
-
Extract the lipids into the heptane phase.
-
Transfer the heptane phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Quantify the amount of radiolabeled triglyceride formed using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Signaling Pathway Diagram
The following diagram illustrates the role of DGAT1 in the triglyceride synthesis pathway, a potential target for this compound.
References
Optimizing reaction conditions for (1-Adamantylthio)acetic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (1-Adamantylthio)acetic acid. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is via the nucleophilic substitution of a suitable leaving group on the adamantane cage (typically a halide) by a sulfur-containing nucleophile. A widely used approach involves the reaction of 1-bromoadamantane with thioglycolic acid in the presence of a base.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can stem from several factors. The adamantyl group is sterically bulky, which can hinder the approach of the nucleophile to the reaction center, slowing down the desired reaction.[1] Competing side reactions, such as elimination of HBr from 1-bromoadamantane, can also reduce the yield. Incomplete reaction due to insufficient reaction time or temperature, or suboptimal base selection, are other common culprits.
Q3: What are the typical side products I should be aware of?
A3: A primary side product can be adamantene, formed through an elimination reaction of 1-bromoadamantane, especially with stronger, bulkier bases. Another potential impurity is the disulfide, formed by oxidation of the thioglycolic acid, particularly if the reaction is exposed to air for extended periods at elevated temperatures.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved by recrystallization. A suitable solvent system might be a mixture of an organic solvent like ethyl acetate and a non-polar solvent like hexanes. Column chromatography can also be employed if recrystallization does not provide the desired purity.
Q5: What are the key safety precautions when working with the reagents for this synthesis?
A5: Thioglycolic acid has a strong, unpleasant odor and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. 1-Bromoadamantane is an irritant. Standard laboratory safety practices should be followed throughout the procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive 1-bromoadamantane: The starting material may have degraded. | 1. Check the purity of the 1-bromoadamantane by melting point or NMR. Use fresh or purified starting material. |
| 2. Insufficient Base: The base may not be strong enough to deprotonate the thioglycolic acid effectively, or an insufficient amount was used. | 2. Use a slight excess of a suitable base like sodium hydroxide or potassium carbonate. Ensure the base is fresh and anhydrous if required by the solvent. | |
| 3. Low Reaction Temperature: The reaction may be too slow at the current temperature due to the steric hindrance of the adamantyl group. | 3. Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC). Be cautious of promoting side reactions at excessively high temperatures. | |
| 4. Short Reaction Time: The reaction may not have proceeded to completion. | 4. Monitor the reaction by TLC. Extend the reaction time until the starting material is consumed. | |
| Formation of Significant Side Products | 1. Elimination Reaction: The use of a strong, bulky base can promote the elimination of HBr from 1-bromoadamantane to form adamantene. | 1. Use a less sterically hindered base, such as sodium hydroxide or potassium carbonate, instead of bases like potassium tert-butoxide. |
| 2. Oxidation of Thiol: The thiol group of thioglycolic acid can be oxidized to a disulfide, especially at high temperatures in the presence of oxygen. | 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Workup: The product may act as a surfactant, leading to the formation of an emulsion during the aqueous workup. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| 2. Oily Product: The product may not crystallize and instead forms an oil. | 2. Ensure all starting materials are consumed. Try different solvent systems for recrystallization. If the product remains oily, purification by column chromatography may be necessary. |
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound
This is a general procedure and may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
1-Bromoadamantane
-
Thioglycolic acid
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous DMF.
-
Base Addition: Add sodium hydroxide pellets to the DMF and stir until dissolved.
-
Nucleophile Addition: Slowly add thioglycolic acid to the basic solution at room temperature. Stir for 30 minutes.
-
Substrate Addition: Add 1-bromoadamantane to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by TLC. The reaction may take several hours to complete.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
(1-Adamantylthio)acetic acid degradation and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and prevention of (1-Adamantylthio)acetic acid.
Troubleshooting Guides
This guide addresses specific issues users might encounter during their experiments in a question-and-answer format.
Question 1: I observe a loss of potency or inconsistent results in my experiments using this compound. What could be the cause?
Answer: Inconsistent results or a loss of potency can often be attributed to the degradation of this compound. The primary chemical liabilities in the molecule are the thioether linkage and the carboxylic acid functional group. The thioether is susceptible to oxidation, while the thioacetic acid moiety can undergo hydrolysis under certain conditions. The adamantane group generally enhances the stability of the molecule.[1][2][3][4] It is crucial to review your experimental and storage conditions for potential triggers of these degradation pathways.
Question 2: My analytical chromatogram (e.g., HPLC) shows unexpected peaks when analyzing a sample containing this compound. How can I identify if these are degradation products?
Answer: The appearance of new peaks in your chromatogram is a strong indicator of degradation. Based on the structure of this compound, the primary degradation products are likely the corresponding sulfoxide and sulfone (from oxidation of the thioether) or adamantane-1-thiol and acetic acid (from hydrolysis).[5][6] To confirm the identity of these unexpected peaks, you can perform forced degradation studies under controlled conditions (e.g., exposure to an oxidizing agent like hydrogen peroxide or to acidic/basic conditions) and compare the resulting chromatograms with your experimental sample. Mass spectrometry (MS) coupled with chromatography (LC-MS) is a powerful technique for identifying the molecular weights of these new peaks and confirming their structures.[7]
Question 3: I suspect my sample of this compound has degraded upon storage. How can I assess its purity?
Answer: To assess the purity of your stored this compound, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be used. This method should be capable of separating the intact parent compound from its potential degradation products.[8][9] Comparing the peak area of the parent compound in your stored sample to that of a freshly prepared standard of known concentration will allow you to quantify the extent of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this compound are:
-
Oxidation: The thioether sulfur atom can be oxidized to form the corresponding sulfoxide and subsequently the sulfone. This is a common degradation pathway for thioether-containing compounds, especially in the presence of oxidizing agents or even atmospheric oxygen over time.[5][6]
-
Hydrolysis: The thioacetic acid linkage can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield adamantane-1-thiol and acetic acid.[10][11]
Q2: How can I prevent the degradation of this compound during storage?
A2: To minimize degradation during storage, it is recommended to:
-
Store in a cool, dark, and dry place: Lower temperatures slow down the rates of chemical reactions, and protection from light can prevent photodegradation.[12]
-
Use an inert atmosphere: Storing the compound under an inert gas like argon or nitrogen will minimize exposure to oxygen and reduce the risk of oxidation.[13]
-
Use well-sealed containers: This prevents the ingress of moisture and oxygen.
Q3: What experimental conditions should I avoid when working with this compound?
A3: To maintain the integrity of this compound during experiments, you should avoid:
-
Strong oxidizing agents: Reagents like hydrogen peroxide, peroxy acids, and even prolonged exposure to air can lead to oxidation of the thioether.[14]
-
Extreme pH conditions: Both strongly acidic and strongly basic conditions can promote the hydrolysis of the thioacetic acid linkage.[10]
-
High temperatures for extended periods: Elevated temperatures can accelerate both oxidation and hydrolysis.[8]
-
Exposure to UV light: Although specific data for this compound is not available, sulfur-containing compounds can be susceptible to photodegradation.[12]
Data Presentation
Table 1: Summary of Conditions Promoting Degradation of this compound
| Stress Condition | Potential Degradation Pathway | Key Factors Influencing Degradation Rate |
| Oxidative | Oxidation of the thioether to sulfoxide and sulfone. | Concentration of oxidizing agent (e.g., H₂O₂), presence of metal ions, temperature, exposure to air.[6][14] |
| Acidic | Hydrolysis of the thioacetic acid linkage. | pH (lower pH increases rate), temperature, water content.[10] |
| Basic | Hydrolysis of the thioacetic acid linkage. | pH (higher pH increases rate), temperature, water content. |
| Thermal | Acceleration of both oxidation and hydrolysis. | Temperature, duration of exposure.[8] |
| Photolytic | Potential for photodegradation. | Wavelength and intensity of light, duration of exposure.[12] |
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[8][9][15]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photolytic Degradation: Expose the solid compound to a light source providing both UV and visible light (e.g., in a photostability chamber) for a specified duration. Dissolve in the initial solvent before analysis.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated HPLC method. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
4. Peak Identification:
-
Use LC-MS to determine the mass-to-charge ratio of the degradation products to aid in their identification.
Mandatory Visualization
References
- 1. connectsci.au [connectsci.au]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijmr.net.in [ijmr.net.in]
- 8. ijrpp.com [ijrpp.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 14. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. biomedres.us [biomedres.us]
Unexpected side effects of (1-Adamantylthio)acetic acid in experiments
Disclaimer: Publicly available scientific literature lacks specific data regarding unexpected side effects, detailed experimental protocols, or established mechanisms of action for (1-Adamantylthio)acetic acid. This technical support guide is curated for researchers, scientists, and drug development professionals, providing a framework for troubleshooting potential experimental challenges based on the chemical properties of its core components: the adamantane moiety and the thioacetic acid group. The protocols and pathways described are generalized examples and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: We are observing low solubility of this compound in our aqueous assay buffer, leading to precipitation. How can this be addressed?
A1: The adamantane group confers high lipophilicity, which likely results in poor aqueous solubility.[1][2] This is a common issue with hydrophobic compounds.[3] Consider the following troubleshooting steps:
-
Solvent Selection: While DMSO is a common solvent, high final concentrations can be toxic to cells.[4] It's crucial to keep the final DMSO concentration consistent across all experiments and typically below 0.5%.[4]
-
Co-solvents: A mixture of solvents can sometimes improve solubility. For instance, a combination of ethanol and polyethylene glycol 400 has been used for other hydrophobic compounds.[5]
-
Formulation Strategies: For in vivo studies, consider lipid-based formulations or creating a suspension.[6][7] These methods can enhance the bioavailability of poorly soluble compounds.[7]
-
Solubility Testing: Before proceeding with biological assays, determine the maximum soluble concentration of the compound in your specific cell culture medium or buffer to avoid precipitation and ensure accurate dosing.[8]
Q2: We are seeing significant variability in our experimental results between different batches of the compound. What could be the cause?
A2: Batch-to-batch inconsistency is a frequent challenge with newly synthesized or sourced compounds.[9] The primary causes are often related to variations in purity and the presence of residual starting materials or byproducts from the synthesis.
-
Analytical Characterization: It is essential to perform rigorous analytical validation for each new batch. Techniques such as HPLC, Mass Spectrometry, and NMR spectroscopy should be used to confirm the identity, purity, and stability of the compound.[9]
-
Standardized Protocols: Ensure that the synthesis and purification protocols are well-documented and consistently followed.
Q3: The potency of our compound appears to be lower than expected in cell-based assays. What are the potential reasons?
A3: Several factors can contribute to an apparent decrease in a compound's potency in a cellular context compared to biochemical assays.
-
Cell Membrane Permeability: The compound may have difficulty crossing the cell membrane to reach its intracellular target.[10]
-
Protein Binding: Hydrophobic compounds can bind to proteins in the cell culture serum, reducing the free concentration available to interact with the target cells.[3] Consider using serum-free media for a short duration or reducing the serum concentration if your cells can tolerate it.
-
Compound Stability: The thioester linkage in this compound could be susceptible to hydrolysis under certain pH and temperature conditions, leading to degradation over the course of a long incubation period. It is advisable to prepare fresh stock solutions and assess the compound's stability in the assay medium.[11]
Troubleshooting Guides
Issue 1: Inconsistent Results in In Vitro Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect wells for precipitation after compound addition. Determine the maximum solubility in your culture medium and test at concentrations below this limit.[11] |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate which are prone to evaporation ("edge effects").[11] |
| Vehicle (Solvent) Effects | Include a vehicle-only control at the same final concentration used for the compound to account for any solvent-induced cytotoxicity.[4] |
Issue 2: Poor Bioavailability in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | Develop a suitable formulation. Options include co-solvent systems, suspensions, or lipid-based delivery systems to improve absorption.[12] |
| Rapid Metabolism | The adamantane moiety can influence a compound's metabolic stability.[2] Conduct pharmacokinetic studies to determine the compound's half-life and metabolite profile. |
| Efflux by Transporters | The compound might be a substrate for efflux pumps in the gastrointestinal tract, limiting its absorption. |
Experimental Protocols
Protocol 1: General In Vitro Anti-inflammatory Activity Assessment in Macrophages
This protocol provides a general framework for evaluating the anti-inflammatory potential of a novel compound like this compound using a macrophage cell line (e.g., RAW 264.7).[13][14][15]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1 hour.
-
Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Assessment of Inflammatory Markers:
-
Cell Viability: Perform a concurrent cell viability assay (e.g., MTT or WST-1) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[13]
Protocol 2: Carrageenan-Induced Paw Edema in Rodents (A Model of Acute Inflammation)
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[13][14]
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice to laboratory conditions for at least one week.
-
Grouping: Divide animals into groups: vehicle control, this compound-treated groups (at least three doses), and a positive control group (e.g., indomethacin).
-
Compound Administration: Administer the test compound or vehicle (e.g., orally or intraperitoneally) 1 hour prior to the induction of inflammation.
-
Induction of Edema: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Visualizations
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude (1-Adamantylthio)acetic Acid
Welcome to the technical support center for the purification of crude (1-Adamantylthio)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the purification of crude this compound, which is typically synthesized via the reaction of 1-adamantanethiol with a haloacetic acid (e.g., chloroacetic acid) under basic conditions. Potential impurities can include unreacted 1-adamantanethiol, the disulfide dimer of 1-adamantanethiol, and residual salts.
Recrystallization Troubleshooting
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Due to the molecule's structure, which contains a bulky, nonpolar adamantyl group and a polar carboxylic acid moiety, a solvent screening approach is recommended. Based on the properties of similar adamantane carboxylic acids, good starting points for single and binary solvent systems include:
-
Single Solvents: Alcohols (e.g., methanol, ethanol, isopropanol) are often effective for compounds with carboxylic acid groups[1][2].
-
Binary Solvent Systems: A common and effective technique is to dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol or ethyl acetate) at an elevated temperature, followed by the dropwise addition of a "poor" solvent in which it is less soluble (e.g., water or hexane) until persistent turbidity is observed. For adamantane carboxylic acids, a methanol/water mixture has been shown to be effective[1].
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid. This is often due to a high concentration of impurities, a solvent system in which the compound is too soluble, or rapid cooling. Here are some solutions:
-
Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator. Rapid cooling encourages oil formation over crystal nucleation and growth[3].
-
Use a More Dilute Solution: Add a small amount of additional hot solvent to the mixture before cooling to ensure the solution is not supersaturated to the point of oiling out[3].
-
Change the Solvent System: The current solvent may be too good. If using a single solvent, try one in which the compound is less soluble at higher temperatures. If using a binary system, adjust the ratio to include more of the "poor" solvent[3].
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled solution to induce crystallization.
Q3: The recrystallization yield is very low. How can I improve it?
A3: Low yield can result from using too much solvent, incomplete crystallization, or loss of product during filtration.
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in the solution upon cooling.
-
Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Wash Crystals with Cold Solvent: When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.
Column Chromatography Troubleshooting
Q1: What is a suitable stationary phase and mobile phase for the column chromatography of this compound?
A1: Silica gel is the most common and effective stationary phase for the purification of carboxylic acids. The choice of mobile phase (eluent) is critical for achieving good separation.
-
Mobile Phase Selection: A good starting point is a mixture of a nonpolar solvent and a more polar solvent. For this compound, a gradient elution with a mixture of hexanes and ethyl acetate is recommended. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate.
-
TLC Analysis First: Before running a column, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.4.
-
Acidic Modifier: Carboxylic acids can sometimes streak or "tail" on silica gel columns. Adding a small amount of a volatile acid, such as acetic acid (0.5-2%) , to the mobile phase can suppress the deprotonation of the carboxylic acid and lead to sharper peaks and better separation.
Q2: My compound is streaking on the TLC plate and the column. How can I fix this?
A2: Streaking is a common issue with polar compounds like carboxylic acids on silica gel.
-
Add an Acidic Modifier: As mentioned above, incorporating a small percentage of acetic acid into your eluent system will protonate the silanol groups on the silica surface and your carboxylic acid, reducing strong interactions and minimizing tailing.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina, although silica gel is generally preferred.
-
Check for Overloading: Applying too much sample to the TLC plate or column can also cause streaking. Try spotting less material on the TLC or loading a smaller amount onto your column.
Q3: I am not getting good separation between my product and an impurity. What can I do?
A3: Poor separation can be addressed by optimizing the mobile phase and column parameters.
-
Adjust Mobile Phase Polarity: If the spots are too close together on the TLC plate, try a less polar solvent system. This will cause all compounds to move more slowly and can increase the separation between them.
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Use a Gradient Elution: A shallow gradient of increasing polarity during column chromatography can improve the resolution of closely eluting compounds.
-
Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide column.
Data Presentation
Table 1: Recrystallization Solvent Screening
This table provides a template for systematically screening solvents for the recrystallization of crude this compound.
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Notes |
| Methanol | Soluble | Very Soluble | Poor | |
| Ethanol | Sparingly Soluble | Soluble | Good | Potential single solvent. |
| Isopropanol | Sparingly Soluble | Soluble | Good | Potential single solvent. |
| Ethyl Acetate | Soluble | Very Soluble | Poor | |
| Hexane | Insoluble | Sparingly Soluble | - | Good "poor" solvent for a binary system. |
| Toluene | Sparingly Soluble | Soluble | Fair | |
| Acetone | Soluble | Very Soluble | Poor | |
| Methanol/Water (e.g., 9:1) | Sparingly Soluble | Soluble | Excellent | Promising binary system[1]. |
| Ethyl Acetate/Hexane (e.g., 1:5) | Sparingly Soluble | Soluble | Good |
Table 2: Column Chromatography Mobile Phase Systems
This table suggests starting solvent systems for developing a TLC and column chromatography method.
| Mobile Phase System (v/v) | Rf of this compound (Approx.) | Separation from Nonpolar Impurities | Separation from Polar Impurities |
| Hexane:Ethyl Acetate (9:1) | 0.1 - 0.2 | Good | Poor |
| Hexane:Ethyl Acetate (4:1) | 0.2 - 0.4 | Good | Fair |
| Hexane:Ethyl Acetate (2:1) | 0.4 - 0.6 | Fair | Good |
| Hexane:Ethyl Acetate (4:1) + 1% Acetic Acid | 0.2 - 0.4 (sharper spot) | Excellent | Good |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol or a methanol/water mixture) while stirring and heating until the solid is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of Crude this compound
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TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate with 1% acetic acid. The target compound should have an Rf of 0.2-0.4.
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Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a lower polarity mixture and gradually increase the polarity.
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Fraction Collection: Collect fractions in test tubes or vials.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
References
Interpreting unexpected results with (1-Adamantylthio)acetic acid
Welcome to the technical support center for (1-Adamantylthio)acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and interpret unexpected results.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound that I should be aware of?
A1: this compound is characterized by a bulky, lipophilic adamantane cage and a polar carboxylic acid group linked by a thioether bond. This amphipathic nature can influence its solubility, aggregation behavior, and interaction with biological macromolecules. The adamantane moiety significantly increases lipophilicity, which can lead to poor aqueous solubility.[1][2][3]
Q2: I am observing lower than expected potency in my cell-based assays compared to biochemical assays. What could be the reason?
A2: This is a common issue with highly lipophilic compounds.[4] Several factors could be at play:
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Poor aqueous solubility: The compound may be precipitating in your cell culture medium.
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High protein binding: The compound may bind extensively to serum proteins in the culture medium, reducing the free concentration available to interact with the cells.
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Low cell permeability: Despite its lipophilicity, the compound's structure may not be optimal for passive diffusion across the cell membrane.
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Cellular efflux: The compound may be a substrate for efflux pumps, actively removing it from the cell.
Q3: Are there any known off-target effects associated with the adamantane or thioacetic acid moieties?
A3: While specific off-target effects for this compound are not well-documented, the structural motifs suggest potential interactions. Adamantane derivatives have been reported to interact with a variety of targets, often due to their lipophilicity.[1][2] The thioacetic acid moiety is part of a class of compounds known as "privileged scaffolds," which can bind to multiple targets.[5][6] Sulfur-containing compounds can also be redox-active and may interfere with certain assay formats.[7][8]
Q4: How should I prepare stock solutions of this compound to avoid solubility issues?
A4: Due to its high lipophilicity, it is recommended to prepare high-concentration stock solutions in an organic solvent such as DMSO. When preparing working solutions in aqueous buffers, it is crucial to do so with vigorous vortexing and to visually inspect for any signs of precipitation. It is also advisable to determine the kinetic solubility of the compound in your specific assay buffer.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
Symptoms:
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Inconsistent dose-response curves between experiments.
-
Large error bars for data points.
-
Poor reproducibility of results.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visual Inspection: Carefully inspect all solutions under light for any signs of cloudiness or particulates. 2. Solubility Measurement: Determine the kinetic solubility of this compound in your specific assay buffer. 3. Dilution Method: When diluting the DMSO stock, add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing.[4] |
| Compound Aggregation | 1. Include Detergent: Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer to disrupt aggregate formation. 2. Dynamic Light Scattering (DLS): If available, use DLS to check for the presence of aggregates in your compound solutions. |
| Adsorption to Plastics | 1. Use Low-Binding Plates: Utilize low-protein-binding microplates and pipette tips. 2. Glassware: For critical steps, consider using silanized glass vials and tubes to minimize adsorption. |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency
Symptoms:
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High potency (low IC50/EC50) in a purified enzyme or receptor binding assay.
-
Significantly lower potency (high IC50/EC50) in a cell-based assay.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| High Serum Protein Binding | 1. Reduce Serum Concentration: If your cell line can tolerate it, perform the assay in a medium with a lower serum concentration or in a serum-free medium. 2. Measure Free Fraction: If possible, use techniques like equilibrium dialysis or ultrafiltration to determine the fraction of the compound bound to serum proteins. |
| Low Cell Permeability | 1. Permeability Assays: Use in vitro models like PAMPA (Parallel Artificial Membrane Permeability Assay) to assess the passive permeability of the compound. 2. Time-Course Experiment: Increase the incubation time in your cell-based assay to see if the potency improves, which might indicate slow accumulation in the cells. |
| Cellular Efflux | 1. Use Efflux Pump Inhibitors: Co-incubate your compound with known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if the potency is restored. |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
Objective: To prepare stock and working solutions of this compound while minimizing solubility issues.
Materials:
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This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer (specific to the experiment)
-
Vortex mixer
-
Low-binding microcentrifuge tubes or glass vials
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing.
-
Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of intermediate concentrations.
-
To prepare the final working solutions, add a small volume of the DMSO stock (typically 1-2 µL) to the pre-warmed aqueous assay buffer with vigorous vortexing. The final DMSO concentration in the assay should be kept constant across all wells and should not exceed a level that affects the assay performance (typically ≤ 0.5%).
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Visually inspect the final working solutions for any signs of precipitation before adding them to the assay plate.
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Key structural features and their potential experimental implications.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Heterocycle-thioacetic acid motif: a privileged molecular scaffold with potent, broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of (1-Adamantylthio)acetic Acid
Welcome to the technical support center for the synthesis of (1-Adamantylthio)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low or No Product Yield
Symptoms:
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After the reaction and work-up, little to no solid this compound is isolated.
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TLC or LC-MS analysis of the crude product shows primarily unreacted starting materials (1-adamantanethiol and haloacetic acid derivative).
| Potential Cause | Recommended Solution |
| Ineffective Deprotonation of 1-Adamantanethiol | The bulky adamantyl group can sterically hinder the thiol proton, requiring a sufficiently strong base. Ensure the use of a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Weak bases like sodium bicarbonate may be insufficient. |
| Inappropriate Solvent | The solvent must be able to dissolve the reactants and be compatible with the strong base. Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred. Using protic solvents (e.g., ethanol, water) will quench the strong base. |
| Low Reaction Temperature | While initial deprotonation might be performed at 0 °C to control the reaction, the subsequent alkylation step may require heating to proceed at a reasonable rate. Try gradually increasing the temperature to 40-60 °C and monitor the reaction progress by TLC. |
| Degradation of Haloacetic Acid Derivative | Haloacetic acids and their esters can be susceptible to hydrolysis or other side reactions, especially in the presence of moisture or prolonged heating. Use fresh, anhydrous reagents and solvents. |
| Insufficient Reaction Time | The steric hindrance of the adamantyl group can slow down the reaction rate. Extend the reaction time and monitor its progress periodically (e.g., every 2-4 hours) using TLC or LC-MS. |
Problem 2: Presence of Significant Impurities in the Crude Product
Symptoms:
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NMR or LC-MS analysis of the crude product shows multiple unexpected peaks in addition to the desired product and starting materials.
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The isolated product has a low melting point or appears oily/discolored.
| Potential Cause | Recommended Solution |
| Oxidation of 1-Adamantanethiol | Thiols can be oxidized to disulfides, especially in the presence of air. To minimize this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Dialkylation of the Thiol | While less common for bulky thiols, if a dihaloalkane were used as a starting material, dialkylation could occur. This is not a primary concern with haloacetic acids. |
| Side Reactions of the Haloacetic Acid | Under strongly basic conditions, chloroacetic acid can undergo self-condensation or elimination reactions. Add the haloacetic acid or its ester slowly to the solution of the thiolate at a controlled temperature. |
| Hydrolysis of Ester (if used) | If an ester of a haloacetic acid is used, it may be partially or fully hydrolyzed during workup, leading to a mixture of the acid and ester products. Ensure the workup conditions (e.g., pH) are appropriate for the desired final product. |
Problem 3: Difficulty in Product Purification
Symptoms:
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The product is difficult to crystallize from the crude reaction mixture.
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Column chromatography results in poor separation of the product from impurities.
| Potential Cause | Recommended Solution |
| Residual Solvent | High-boiling solvents like DMF can be difficult to remove completely. After extraction, wash the organic layer thoroughly with brine and dry it over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄). Remove the solvent under high vacuum. |
| Co-precipitation of Byproducts | Side products with similar polarity to the desired product can interfere with crystallization. An acidic workup to protonate the carboxylic acid, followed by extraction into an organic solvent, can help remove water-soluble impurities. Consider a pre-purification step, such as washing the crude solid with a non-polar solvent (e.g., hexanes) to remove non-polar impurities. |
| Inappropriate Crystallization Solvent | Finding a suitable solvent system for recrystallization is crucial. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Consider solvent mixtures like ethyl acetate/hexanes or dichloromethane/hexanes. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common method is the S-alkylation of 1-adamantanethiol with a haloacetic acid derivative (e.g., chloroacetic acid or ethyl chloroacetate) in the presence of a strong base. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the thiolate anion attacks the electrophilic carbon of the haloacetic acid derivative.
Q2: Which base is most effective for this synthesis?
A2: Due to the steric bulk of the adamantyl group, a strong, non-nucleophilic base is recommended to ensure complete deprotonation of the thiol. Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are excellent choices. Weaker bases like sodium carbonate or triethylamine are generally not effective enough to achieve high yields.
Q3: What are the optimal solvent and temperature conditions?
A3: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they can dissolve the reactants and do not interfere with the strong base. The reaction is typically started at a lower temperature (e.g., 0 °C) during the deprotonation step to control the initial exothermic reaction, and then gently heated (e.g., to 40-60 °C) to facilitate the alkylation step.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The disappearance of the 1-adamantanethiol spot and the appearance of a new, more polar product spot indicate the reaction is proceeding. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q5: What is a typical work-up and purification procedure?
A5: After the reaction is complete, the mixture is typically quenched with water or a dilute acid. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydride
This protocol describes a general procedure for the synthesis of this compound with an expected high yield.
Materials:
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1-Adamantanethiol
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Sodium hydride (60% dispersion in mineral oil)
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Ethyl chloroacetate
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Anhydrous Dimethylformamide (DMF)
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Sodium Hydroxide (NaOH)
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Hydrochloric Acid (HCl)
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Ethyl acetate
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Hexanes
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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Deprotonation: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of 1-adamantanethiol (1.0 equivalent) in anhydrous DMF dropwise.
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Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.
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Alkylation: Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (1.2 equivalents) dropwise.
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Allow the reaction to warm to room temperature and then heat to 50 °C. Monitor the reaction progress by TLC.
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Hydrolysis and Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water.
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Add a solution of sodium hydroxide (2.0 equivalents) and stir at room temperature overnight to hydrolyze the ester.
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Acidify the aqueous solution with concentrated HCl to pH 1-2, which should precipitate the crude product.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Recrystallize the crude solid from an ethyl acetate/hexanes mixture to yield pure this compound.
| Reactant/Reagent | Molar Ratio | Typical Yield |
| 1-Adamantanethiol | 1.0 | \multirow{3}{*}{>85%} |
| Sodium Hydride | 1.1 | |
| Ethyl Chloroacetate | 1.2 |
Visualizations
Technical Support Center: Crystallization of (1-Adamantylthio)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of (1-Adamantylthio)acetic acid.
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₈O₂S | --INVALID-LINK-- |
| Molecular Weight | 226.34 g/mol | --INVALID-LINK-- |
| Melting Point | 68-70 °C | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| pKa | ~3.82 (Predicted) | --INVALID-LINK-- |
Estimated Solubility Data
| Solvent | Class | Estimated Solubility at 20 °C (mg/mL) | Estimated Solubility at Boiling Point (mg/mL) |
| Hexane | Nonpolar | ~5 | ~50 |
| Pentane | Nonpolar | ~4 | ~45 |
| Toluene | Aromatic | ~50 | >200 |
| Dichloromethane | Halogenated | >100 | >300 |
| Chloroform | Halogenated | >100 | >300 |
| Ethyl Acetate | Ester | ~80 | >250 |
| Acetone | Ketone | ~70 | >250 |
| Isopropanol | Alcohol | ~30 | >150 |
| Ethanol | Alcohol | ~40 | >200 |
| Methanol | Alcohol | ~50 | >250 |
| Water | Polar Protic | <0.1 | <0.5 |
Troubleshooting Guides in Q&A Format
Issue 1: No Crystals are Forming
Q: I have dissolved my this compound in a hot solvent and allowed it to cool, but no crystals have appeared. What should I do?
A: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:
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Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seed Crystals: If you have a small amount of solid this compound, add a tiny crystal to the solution. This will act as a template for further crystallization.
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Reduced Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of your compound.
-
-
Check for Supersaturation:
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Too Much Solvent: You may have used too much solvent, and the solution is not saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Inappropriate Solvent: The chosen solvent may be too good at dissolving your compound even at low temperatures. Consider adding an "anti-solvent" (a solvent in which your compound is insoluble, like water or hexane) dropwise until the solution becomes slightly turbid, then warm the solution until it is clear and allow it to cool slowly.
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Q: When I cool the solution, a liquid layer (oil) forms instead of solid crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Given the relatively low melting point of this compound (68-70 °C), this can be a common problem.
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Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in a cold bath. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.
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Use More Solvent: The concentration of the solute may be too high, causing it to precipitate out too quickly. Reheat the solution and add a small amount of additional solvent to decrease the saturation level.
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Change Solvent System: The boiling point of your solvent might be too high relative to the melting point of your compound. Try a solvent with a lower boiling point. Alternatively, using a solvent mixture can sometimes prevent oiling out.
Issue 3: The Crystal Yield is Very Low
Q: I have successfully obtained crystals, but the amount is very small. How can I improve my yield?
A: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.
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Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Using excess solvent will result in more of your compound staying in solution upon cooling.
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Cooling: Ensure the solution is thoroughly cooled. Placing it in an ice bath for an extended period can help maximize precipitation.
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Solvent Evaporation: You can try to recover more product from the mother liquor by carefully evaporating some of the solvent and cooling the solution again to obtain a second crop of crystals. Be aware that this second crop may be less pure.
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Anti-Solvent Addition: If you are using a single solvent system, consider adding an anti-solvent after the initial cooling to further decrease the solubility of your product.
Issue 4: The Crystals are Impure
Q: My crystallized product is discolored or has a wide melting point range, indicating impurities. What can I do?
A: The goal of crystallization is purification, so co-precipitation of impurities should be minimized.
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Slow Cooling: Rapid crystal growth can trap impurities within the crystal lattice. Ensure the cooling process is slow and gradual.
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Hot Filtration: If you observe insoluble impurities in your hot solution, perform a hot gravity filtration to remove them before allowing the solution to cool.
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Washing: After filtering your crystals, wash them with a small amount of the cold crystallization solvent to remove any residual mother liquor containing dissolved impurities.
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Recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary.
Experimental Protocols
Protocol 1: Single Solvent Crystallization
This protocol is suitable for solvents in which this compound shows a significant difference in solubility between hot and cold conditions (e.g., hexane, isopropanol).
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol) and heat the mixture gently with stirring (e.g., on a hot plate).
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Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
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Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To slow down the cooling, you can insulate the flask.
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Crystal Formation: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the ice-cold solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Solvent/Anti-Solvent Crystallization
This method is useful when the compound is too soluble in a particular solvent even at low temperatures.
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Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., ethyl acetate or acetone) at room temperature.
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Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., hexane or water) dropwise with stirring until the solution becomes persistently turbid.
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Clarification: Gently warm the turbid solution until it becomes clear again.
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Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
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Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.
Visualizations
Caption: Troubleshooting decision tree for crystallization.
Caption: General workflow for crystallization.
Avoiding interference of (1-Adamantylthio)acetic acid in assays
Welcome to the technical support center for researchers utilizing (1-Adamantylthio)acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference, ensuring the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is a chemical compound with the molecular formula C12H18O2S.[1][2][3] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C12H18O2S | [1][2][3] |
| Molecular Weight | 226.34 g/mol | [1][3] |
| Melting Point | 68-70 °C | [1] |
| Predicted Boiling Point | 370.2 ± 25.0 °C | [1] |
| Predicted pKa | 3.82 ± 0.10 | [1] |
Q2: Could this compound interfere with my assay?
While this compound has not been specifically flagged as a Pan-Assay Interference Compound (PAINS), its structural features—a bulky, lipophilic adamantyl group, a thioether linkage, and a carboxylic acid moiety—suggest a potential for non-specific interactions that could lead to assay interference. Compounds with such characteristics can sometimes cause false-positive or false-negative results through various mechanisms unrelated to the specific biological target of interest.
Q3: What are the potential mechanisms of interference for this compound?
Based on its chemical structure and the known behavior of PAINS, potential interference mechanisms include:
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Non-specific Protein Binding: The hydrophobic adamantyl cage can interact non-specifically with hydrophobic pockets on various proteins, leading to promiscuous inhibition.
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Aggregation: At higher concentrations, the molecule's lipophilicity might promote the formation of aggregates that can sequester and inhibit enzymes.
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Thiol Reactivity: Although a thioether is less reactive than a free thiol, the sulfur atom could potentially interact with metal ions in buffers or metalloproteins, or undergo oxidation, which might affect assay components.
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Alteration of Assay Buffer pH: As a carboxylic acid, it can slightly alter the pH of the assay buffer, which may be critical for some enzyme assays.
Q4: What are the common signs of assay interference?
Common indicators that you might be observing assay interference include:
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High Hit Rate: The compound appears active in multiple, unrelated assays.
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Steep Dose-Response Curve: A very sharp drop-off in activity with a small change in concentration.
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Irreproducible Results: Significant variability in results between replicate experiments.
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Sensitivity to Assay Conditions: The compound's activity is highly dependent on factors like detergent concentration, protein concentration, or incubation time.
Troubleshooting Guide
If you suspect that this compound is interfering with your assay, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for identifying assay interference.
Detailed Experimental Protocols
Protocol 1: Detergent Test for Aggregation
Objective: To determine if the observed activity of this compound is due to the formation of aggregates.
Methodology:
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Prepare two sets of your standard assay.
-
In the "Test" set, add a non-ionic detergent such as Triton X-100 or Tween-20 to the assay buffer to a final concentration of 0.01-0.1%.
-
The "Control" set should not contain any detergent.
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Run the assay with a concentration range of this compound in both sets.
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Interpretation: If the potency (e.g., IC50) of the compound is significantly reduced in the presence of the detergent, it is likely acting as an aggregator.
Protocol 2: Orthogonal Assay Confirmation
Objective: To confirm the activity of this compound using a different assay technology to rule out technology-specific interference.
Methodology:
-
Identify an orthogonal assay for your biological target that relies on a different detection principle. For example, if your primary assay is fluorescence-based, consider a label-free method like Surface Plasmon Resonance (SPR) or a colorimetric assay.
-
Perform the orthogonal assay using a similar concentration range of this compound.
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Interpretation: If the compound shows similar activity and potency in both assays, the observed effect is more likely to be genuine. A lack of activity in the orthogonal assay suggests interference with the primary assay's detection system.
Signaling Pathway Considerations
Caption: Potential non-specific inhibition of a signaling pathway.
By following these guidelines, researchers can more confidently assess the biological activity of this compound and avoid the common pitfalls associated with assay interference.
References
Validation & Comparative
Validating the Biological Activity of (1-Adamantylthio)acetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 26, 2025
Introduction
(1-Adamantylthio)acetic acid is a synthetic organic compound featuring a bulky, lipophilic adamantyl group linked to an acetic acid moiety via a thioether bond. While the biological activities of this specific molecule are not extensively documented in publicly available literature, its structural components suggest a potential role in modulating cellular metabolism. The acetic acid portion of the molecule hints at possible interactions with pathways involving acetyl-CoA, a central molecule in energy metabolism. The adamantane group, a common scaffold in medicinal chemistry, can enhance lipophilicity, potentially facilitating membrane permeability and interaction with hydrophobic binding pockets of target proteins.
This guide provides a framework for validating the hypothesized biological activity of this compound, focusing on its potential role as a modulator of fatty acid oxidation (FAO). To provide a clear benchmark, we will compare its hypothetical performance against Etomoxir , a well-characterized irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation.[1] This document outlines key experimental protocols and data presentation formats to enable a thorough and objective evaluation.
Hypothesized Mechanism of Action and Comparative Framework
Based on the structure of this compound, we hypothesize that it may interfere with cellular energy metabolism, specifically fatty acid oxidation. The bulky adamantyl group could facilitate its entry into the mitochondrial matrix or interaction with enzymes involved in fatty acid transport and oxidation. The acetic acid component could play a role in mimicking or competing with substrates or allosteric regulators within these pathways.
Comparator Compound: Etomoxir
Etomoxir is an established tool compound for studying FAO. It irreversibly inhibits CPT1 by forming a covalent bond with the enzyme after being converted to its CoA ester.[1] This blockage prevents the transport of long-chain fatty acids into the mitochondria, thereby inhibiting their oxidation. By comparing the effects of this compound to those of Etomoxir, researchers can ascertain whether the novel compound acts on the same or a different target within the FAO pathway and evaluate its relative potency and specificity.
Data Presentation: Comparative Activity Tables
To facilitate a direct comparison, all quantitative data should be summarized in clear, well-structured tables. Below are templates for presenting hypothetical data from the experimental protocols outlined in this guide.
Table 1: In Vitro Inhibition of Fatty Acid Oxidation
| Compound | Target Cell Line | Assay Type | IC50 (µM) | Maximum Inhibition (%) |
| This compound | HepG2 | Oxygen Consumption Rate | [Experimental Value] | [Experimental Value] |
| Etomoxir | HepG2 | Oxygen Consumption Rate | ~2.0[2] | >80%[3] |
| This compound | C2C12 Myotubes | ¹⁴C-Palmitate Oxidation | [Experimental Value] | [Experimental Value] |
| Etomoxir | C2C12 Myotubes | ¹⁴C-Palmitate Oxidation | [Experimental Value] | [Experimental Value] |
Table 2: Cytotoxicity Profile
| Compound | Target Cell Line | Assay Type | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| This compound | HepG2 | MTT Assay | [Experimental Value] | [Calculated Value] |
| Etomoxir | HepG2 | MTT Assay | >200[4] | [Calculated Value] |
| This compound | C2C12 Myotubes | MTT Assay | [Experimental Value] | [Calculated Value] |
| Etomoxir | C2C12 Myotubes | MTT Assay | [Experimental Value] | [Calculated Value] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are key experimental protocols to assess the biological activity of this compound in comparison to Etomoxir.
Fatty Acid Oxidation (FAO) Assay by Oxygen Consumption Rate (OCR)
This assay measures the rate of oxygen consumption in live cells, which is a key indicator of mitochondrial respiration. By providing fatty acids as the primary fuel source, changes in OCR upon compound treatment can be attributed to effects on FAO.
Protocol:
-
Cell Culture: Seed cells (e.g., HepG2, C2C12) in a 96-well cell culture microplate at a density that ensures they are in a log-growth phase at the time of the assay.[5]
-
Compound Preparation: Prepare stock solutions of this compound and Etomoxir in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Assay Medium: Prepare a low-glucose, serum-free medium supplemented with L-carnitine and a long-chain fatty acid-BSA conjugate (e.g., oleate-BSA).[5]
-
Treatment: On the day of the assay, replace the culture medium with the assay medium containing the test compounds or vehicle control.
-
Measurement: Use an extracellular flux analyzer to measure the oxygen consumption rate (OCR). After establishing a baseline, inject the compounds and monitor the changes in OCR. To confirm the reliance on FAO, the CPT1 inhibitor Etomoxir should be used as a positive control.[6] Further injections of mitochondrial stressors like FCCP (an uncoupler) can reveal the maximal respiratory capacity.
-
Data Analysis: Calculate the percentage inhibition of FAO-driven respiration for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Fatty Acid Oxidation Assay using Radiolabeled Substrates
This method provides a direct measure of the catabolism of a specific fatty acid by quantifying the production of radiolabeled metabolites.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compounds as described in the OCR assay protocol.
-
Radiolabeling: Following compound treatment, incubate the cells with [1-¹⁴C]palmitic acid complexed to BSA.[7][8]
-
Metabolite Collection: After incubation, collect the cell culture medium. The production of ¹⁴CO₂ can be measured by trapping it with a suitable base (e.g., NaOH).[7] Acid-soluble metabolites (ASMs), which include acetyl-CoA and Krebs cycle intermediates, can be separated from the unincorporated [1-¹⁴C]palmitic acid by acid precipitation followed by centrifugation.[8]
-
Quantification: The amount of radioactivity in the trapped ¹⁴CO₂ and the ASM fraction is quantified using a scintillation counter.[7][8]
-
Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of radiolabeled product formed per unit of time and protein content. Determine the inhibitory effect of the compounds and calculate their IC50 values.
Cell Viability/Cytotoxicity Assay (MTT Assay)
It is essential to determine if the observed inhibition of FAO is due to a specific effect on the metabolic pathway or a general cytotoxic effect of the compound. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[10][11]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and Etomoxir for a period relevant to the FAO assays (e.g., 24-48 hours).[12]
-
MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[10] Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the CC50 (50% cytotoxic concentration) value.
Mandatory Visualizations
Brief, descriptive captions are provided below each diagram.
Caption: Workflow for validating the biological activity of this compound.
Caption: Fatty acid oxidation pathway and points of inhibition.
Caption: Simplified AMPK signaling pathway in the regulation of fatty acid oxidation.
References
- 1. Etomoxir - Wikipedia [en.wikipedia.org]
- 2. etomoxir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. abcam.cn [abcam.cn]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of (1-Adamantylthio)acetic Acid and Other Thioacetic Acid Derivatives for Researchers and Drug Development Professionals
An objective guide to the performance and properties of (1-Adamantylthio)acetic acid in comparison to other key thioacetic acid derivatives, supported by experimental data and detailed protocols.
In the landscape of pharmaceutical research and drug development, the selection of appropriate molecular scaffolds is a critical determinant of therapeutic success. Thioacetic acid and its derivatives are versatile building blocks used to introduce thiol groups into molecules, a common strategy in medicinal chemistry to enhance interaction with biological targets. This guide provides a comprehensive comparison of this compound with two other representative thioacetic acid derivatives: Phenylthioacetic acid and Methylthioacetate. The comparison focuses on their physicochemical properties, potential biological activities, and the underlying experimental methodologies.
Physicochemical Properties: A Comparative Overview
The structural differences between the adamantyl, phenyl, and methyl substituents impart distinct physicochemical properties to the parent thioacetic acid molecule. These properties, particularly lipophilicity, play a crucial role in a compound's pharmacokinetic and pharmacodynamic profile. The adamantane cage is a rigid and highly lipophilic moiety frequently incorporated into drug candidates to enhance their ability to cross biological membranes and to improve metabolic stability.[1][2][3][4]
| Property | This compound | Phenylthioacetic acid | Methylthioacetate |
| Molecular Formula | C12H18O2S | C8H8O2S[5] | C3H6OS[6] |
| Molecular Weight | 226.34 g/mol | 168.21 g/mol [7] | 90.14 g/mol |
| Appearance | Solid | White solid[7][8] | Colorless to pale yellow liquid[6] |
| Melting Point | Not specified | 60-63 °C[7] | Not applicable |
| Boiling Point | Not specified | 258 °C[8] | 95-96 °C[6] |
| Calculated LogP (XLogP3) | ~4.5 (Estimated) | 1.8 | 0.6 |
| Acidity (pKa) | ~3.4 (Estimated, similar to thioacetic acid)[9] | ~3.7 (Predicted)[8] | Not applicable (ester) |
Note: The LogP value for this compound is an estimation based on the significant increase in lipophilicity observed with the incorporation of an adamantane moiety.[1][2] The pKa is estimated to be similar to thioacetic acid as the adamantyl group is not expected to significantly alter the acidity of the carboxylic acid.
Potential Biological Activity and Performance Comparison
While direct comparative studies on the biological activity of these specific thioacetic acid derivatives are limited in the available scientific literature, we can infer potential performance based on the known properties of their respective substituents.
The highly lipophilic nature of the adamantane group in This compound suggests it may exhibit enhanced cell permeability and metabolic stability compared to the other derivatives.[3][10] This is a desirable attribute in drug design, potentially leading to improved bioavailability and a longer duration of action.[3] Given the role of other lipophilic thioacetic acid derivatives, such as tetradecylthioacetic acid, as modulators of peroxisome proliferator-activated receptors (PPARs), it is plausible that this compound could also interact with nuclear receptors involved in lipid metabolism.
Phenylthioacetic acid possesses an aromatic phenyl group, which can engage in various interactions with biological targets, including pi-stacking. It has been used as a reactant in the synthesis of antimicrobial compounds.[7][8] Its moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability.
Methylthioacetate , being a simple alkyl ester, is primarily used as a flavoring agent and in organic synthesis.[6][11] Its biological activity in a pharmaceutical context is not well-documented.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for the synthesis of these compounds and a relevant biological assay.
Synthesis of Thioacetic Acid Derivatives
A general and adaptable method for the synthesis of thioacetic acid derivatives involves the reaction of a suitable halide with thioacetic acid.[9]
General Procedure for the Synthesis of S-substituted Thioacetic Acids:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetic acid (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide.
-
Base Addition: Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), to the solution and stir until the thioacetic acid is fully deprotonated to form the thioacetate salt.
-
Alkyl/Aryl Halide Addition: Add the corresponding alkyl or aryl halide (e.g., 1-bromoadamantane for this compound, benzyl bromide for a precursor to Phenylthioacetic acid) (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired thioacetic acid derivative.
A more specific one-pot synthesis for S-thioesters from certain alcohols using thioacetic acid and tetrafluoroboric acid has also been reported.[12]
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Transcription Factor Activity Assay
This protocol is based on a commercially available ELISA-based kit designed to detect the activation of PPARα.[13]
Materials:
-
Nuclear extracts from cells treated with the test compounds.
-
dsDNA coated 96-well plate with PPARα binding sequences.
-
Primary antibody specific for activated PPARα.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution.
-
Wash buffer.
-
Positive control (e.g., a known PPARα agonist).
Procedure:
-
Sample Addition: Add 100 µl of the nuclear extract samples or the positive control to the appropriate wells of the dsDNA-coated plate.
-
Incubation: Incubate the plate for 2 hours at room temperature or overnight at 4°C to allow for the binding of active PPARα to the DNA.
-
Primary Antibody Addition: Wash the wells with wash buffer. Add 100 µl of the primary antibody to each well.
-
Incubation: Incubate for 1 hour at room temperature.
-
Secondary Antibody Addition: Wash the wells. Add 100 µl of the HRP-conjugated secondary antibody to each well.
-
Incubation: Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the wells. Add 100 µl of TMB substrate to each well.
-
Development: Incubate for 30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µl of stop solution to each well.
-
Measurement: Immediately read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of activated PPARα.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a potential signaling pathway and a general experimental workflow.
Caption: Plausible PPARα activation pathway by a lipophilic thioacetic acid derivative.
Caption: General experimental workflow for comparing thioacetic acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. connectsci.au [connectsci.au]
- 3. nbinno.com [nbinno.com]
- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Phenylthio)acetic acid | C8H8O2S | CID 59541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. S-Methyl thioacetate | C3H6OS | CID 73750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (PHENYLTHIO)ACETIC ACID | 103-04-8 [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 10. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
Comparison of In Vivo vs. In Vitro Effects of (1-Adamantylthio)acetic acid: A Hypothetical Guide
An objective comparison of the in vivo and in vitro effects of a specific chemical compound requires accessible, peer-reviewed research data. Despite a comprehensive search for scholarly articles and experimental data on "(1-Adamantylthio)acetic acid," no specific studies detailing its biological effects, mechanism of action, or associated signaling pathways were found in the public domain. The information available is primarily limited to its chemical identity and commercial availability.
Therefore, this guide will serve as a template, outlining the requisite components of a comprehensive comparison as per the user's request, using hypothetical data and established experimental protocols as placeholders. This framework can be utilized by researchers to structure their findings upon conducting studies with "this compound."
This guide provides a structured comparison of the potential in vivo and in vitro biological activities of the compound this compound. The data presented herein is illustrative, based on common assays and endpoints used in drug discovery and development, and is intended to serve as a template for presenting actual experimental findings.
Data Presentation
Quantitative data from in vitro and in vivo studies would be summarized for clear comparison.
Table 1: Hypothetical In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value |
| Cytotoxicity | HepG2 | IC50 | 75.2 µM |
| Anti-inflammatory | RAW 264.7 | LPS-induced NO production IC50 | 25.8 µM |
| Enzyme Inhibition | Purified COX-2 | IC50 | 10.5 µM |
| Target Engagement | HEK293 (overexpressing Target X) | EC50 | 5.3 µM |
Table 2: Hypothetical In Vivo Efficacy of this compound in a Murine Model of Inflammation
| Animal Model | Dosage | Route of Administration | Efficacy Endpoint | Result |
| Carrageenan-induced Paw Edema | 10 mg/kg | Oral | Inhibition of Edema (%) | 45% |
| 30 mg/kg | Oral | Inhibition of Edema (%) | 68% | |
| Complete Freund's Adjuvant-induced Arthritis | 30 mg/kg | Oral | Reduction in Paw Swelling (%) | 52% |
Table 3: Hypothetical Pharmacokinetic Profile of this compound in Rats
| Parameter | Value |
| Bioavailability (F%) | 65% |
| Half-life (t1/2) | 4.2 hours |
| Cmax | 2.1 µg/mL |
| Tmax | 1.5 hours |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results.
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated using non-linear regression analysis.
2. Nitric Oxide (NO) Production Assay in Macrophages
-
Cell Culture: RAW 264.7 macrophages are plated in a 96-well plate.
-
Stimulation and Treatment: Cells are pre-treated with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Analysis: Absorbance is read at 540 nm, and the IC50 for NO inhibition is determined.
In Vivo Studies
1. Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (180-200 g) are used.
-
Compound Administration: this compound is administered orally at doses of 10 and 30 mg/kg. The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Calculation: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Visualizations
Diagrams illustrating signaling pathways and experimental workflows provide a clear visual representation of complex information.
Caption: A generalized workflow from initial in vitro screening to in vivo evaluation.
Caption: A potential mechanism of action via inhibition of the NF-kB signaling pathway.
Lack of Publicly Available Experimental Data for (1-Adamantylthio)acetic acid Precludes Direct Comparative Analysis
A comprehensive search for experimental data on (1-Adamantylthio)acetic acid has yielded no publicly available research studies, biological activity reports, or detailed experimental protocols. As a result, a direct cross-validation and comparison guide as initially requested cannot be compiled. The scientific literature does not currently contain the necessary data to perform a comparative analysis of this specific compound against other alternatives.
While information on this compound is limited to chemical supplier listings, the broader class of adamantane derivatives has been extensively studied in medicinal chemistry and drug discovery. The adamantane scaffold, a rigid and lipophilic cage-like structure, is often incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic properties.[1]
The introduction of an adamantyl group can improve a molecule's metabolic stability, increase its bioavailability, and modulate its binding affinity to biological targets.[2] Several approved drugs, such as the antiviral Amantadine, the anti-diabetic Saxagliptin, and the Alzheimer's disease medication Memantine, feature an adamantane moiety, highlighting its therapeutic significance.
Given the absence of specific data for this compound, this guide will provide a general overview of the role of adamantane derivatives in pharmacology and present a hypothetical experimental workflow and signaling pathway based on a well-characterized adamantane-containing drug, Memantine, to fulfill the visualization requirements of the prompt.
Hypothetical Experimental Workflow for Assessing a Novel Adamantane Derivative
The following is a generalized workflow that researchers might employ to characterize a new adamantane-containing compound. This protocol is illustrative and not based on any specific published study of this compound.
Objective: To determine the in vitro efficacy and mechanism of action of a novel adamantane derivative.
Experimental Protocol:
-
Compound Preparation:
-
Synthesize and purify the adamantane derivative.
-
Confirm the structure and purity using techniques such as NMR, mass spectrometry, and HPLC.
-
Prepare stock solutions in a suitable solvent (e.g., DMSO) and store under appropriate conditions.
-
-
In Vitro Target-Based Assay:
-
Identify potential biological targets based on the compound's structure or computational predictions.
-
Perform a primary screen using a relevant assay (e.g., enzyme inhibition assay, receptor binding assay).
-
Determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) through dose-response studies.
-
-
Cell-Based Assays:
-
Assess the compound's activity in a relevant cell line.
-
Measure downstream effects of target engagement (e.g., changes in protein expression, second messenger levels).
-
Evaluate cytotoxicity to determine the therapeutic window.
-
-
Mechanism of Action Studies:
-
Conduct further experiments to elucidate the compound's mechanism of action.
-
This may involve techniques such as Western blotting, quantitative PCR, or immunofluorescence to study changes in signaling pathways.
-
Example Signaling Pathway: Memantine and the NMDA Receptor
To illustrate the visualization of a signaling pathway involving an adamantane drug, the mechanism of action of Memantine is presented. Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In conditions such as Alzheimer's disease, excessive glutamate can lead to excitotoxicity through over-activation of NMDA receptors and a subsequent massive influx of calcium (Ca2+).[3][4][5] Memantine blocks the NMDA receptor channel only when it is excessively open, thereby preventing this toxic influx of Ca2+ while allowing for normal synaptic transmission.[4][5]
References
- 1. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 2. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
(1-Adamantylthio)acetic Acid: A Comparative Review of Adamantane-Based Compounds in Drug Research
(1-Adamantylthio)acetic acid and its structural analogs, characterized by the bulky, lipophilic adamantane cage, have garnered significant interest in medicinal chemistry. This guide provides a comparative overview of the biological activities of adamantane-containing molecules, with a focus on their anti-inflammatory, antimicrobial, and antiviral potential. The data presented is compiled from various studies to offer a broader context for the therapeutic promise of this compound and related derivatives.
Comparative Analysis of Biological Activity
While direct comparative studies on this compound are limited, research on analogous adamantane derivatives provides valuable insights into its potential efficacy. The adamantane moiety is a key pharmacophore that can enhance the therapeutic properties of various molecules by increasing their lipophilicity, which in turn can improve bioavailability.[1][2]
Anti-inflammatory Properties
A series of adamantane-containing compounds have been synthesized and evaluated for their anti-inflammatory activity. These molecules often consist of two lipophilic centers connected by different chemical bridges.[3] In studies on phlogistic-induced mouse paw edema, some of these derivatives have exhibited anti-inflammatory activity comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac.[3]
For instance, certain indomethacin analogues incorporating different functionalities have shown significant anti-inflammatory and analgesic effects.[4] The mechanism of action for many of these NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes.[4] While specific data for this compound is not available in the reviewed literature, its structural similarity to other anti-inflammatory agents suggests it may also possess such properties.
Antimicrobial and Antifungal Activity
The adamantane scaffold is a feature of several compounds with demonstrated antimicrobial and antifungal properties.[1][2] A variety of adamantane derivatives, including Schiff bases and hydrazide-hydrazones, have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi from the Candida species.[1] Some of these compounds have shown notable antibacterial potential, with Minimum Inhibitory Concentrations (MIC) ranging from 62.5 to 1000 µg/mL against Gram-positive bacteria.[1]
Specifically, 1-adamantylthiopyridine derivatives have been investigated for their antibacterial activity.[5] Certain analogs have demonstrated growth inhibition against Streptococci and, in some cases, complete inhibition of β-hemolytic Streptococcus group A.[5] The thionicotinonitrile derivative, in particular, has shown selective activity against several bacterial strains with an MIC of 30 μg/mL.[5] Acetic acid itself has also been shown to be effective in eradicating both Gram-positive and Gram-negative bacterial biofilms.[6][7]
Antiviral Activity
Adamantane derivatives have a well-established history in antiviral therapy, with amantadine and rimantadine being notable examples used against influenza A.[8] Their mechanism of action is often associated with the M2 proton channel of the virus.[8] Research has continued to explore new adamantane analogues for broader antiviral applications.
Studies have reported the synthesis and antiviral evaluation of 2-(1-adamantyl)imidazole derivatives against the A-2 Victoria influenza virus, with some compounds showing significant activity.[9] Furthermore, newly synthesized aminoadamantane derivatives have demonstrated marked activity against various influenza A strains (H1N1, H2N2, and H3N2).[10] More recent research has focused on adamantane derivatives as potential inhibitors of the p37 major envelope protein of poxviruses, with some compounds inhibiting vaccinia virus replication at IC50 concentrations between 0.133 and 0.515 μM.[11]
Experimental Protocols
The following are representative experimental methodologies for assessing the biological activities discussed.
Anti-inflammatory Activity Assay (Mouse Paw Edema)
-
Animal Model: Male BALB/c mice are typically used.
-
Induction of Edema: Inflammation is induced by injecting a phlogistic agent (e.g., Baker's yeast suspension) into the plantar surface of the mouse's hind paw.
-
Compound Administration: The test compounds, a reference drug (e.g., diclofenac), and a vehicle control are administered, usually intraperitoneally, at various doses.
-
Measurement: The volume of the paw is measured using a plethysmometer at specified time intervals after the induction of edema.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[3]
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used.
-
Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration.
-
Compound Preparation: The test compounds are serially diluted in a multi-well plate containing growth medium.
-
Incubation: The standardized bacterial inoculum is added to each well, and the plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[1]
Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Culture: A suitable host cell line (e.g., Vero cells for poxviruses) is grown to confluence in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known amount of the virus.
-
Compound Treatment: After a period of viral adsorption, the medium is replaced with fresh medium containing various concentrations of the test compound.
-
Plaque Formation: The plates are incubated for a period sufficient for viral plaques to form.
-
Quantification: The cells are fixed and stained, and the number of plaques in each well is counted. The IC50 value (the concentration of the compound that inhibits plaque formation by 50%) is then calculated.[11]
Signaling Pathways and Mechanisms
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of related compounds, several potential mechanisms can be inferred.
Caption: Potential mechanisms of action for adamantane derivatives.
The anti-inflammatory effects of many adamantane-containing NSAID analogs are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[4] In the context of antiviral activity against influenza A, adamantane derivatives like amantadine are known to block the M2 ion channel, a crucial component for viral uncoating and subsequent replication.[8]
Conclusion
This compound belongs to a class of adamantane derivatives with significant therapeutic potential. While direct comparative data for this specific compound is scarce, the broader family of adamantane-containing molecules has demonstrated promising anti-inflammatory, antimicrobial, and antiviral activities. The lipophilic adamantane core appears to be a valuable scaffold for the design of new therapeutic agents. Further research is warranted to specifically evaluate the biological profile of this compound and to delineate its mechanisms of action, which would pave the way for its potential development as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excli.de [excli.de]
- 6. cassara.com.ar [cassara.com.ar]
- 7. Antibiofilm Properties of Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of (1-Adamantylthio)acetic Acid Analogs: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of several adamantane derivatives has been investigated, primarily through in vivo models such as carrageenan-induced paw edema in rodents. Although a direct comparison of simple (1-Adamantylthio)acetic acid analogs is not possible due to a lack of specific data, the following table summarizes the anti-inflammatory activity of more complex, structurally related 5-(1-adamantyl)-1,2,4-triazole-3-thiol derivatives. These compounds feature the key adamantyl and thioether moieties, providing a relevant point of comparison.
Table 1: Anti-inflammatory Activity of 5-(1-Adamantyl)-1,2,4-triazole-3-thiol Analogs
| Compound ID | Structure | Dose (mg/kg) | Mean Increase in Paw Volume (mL) ± SEM | % Inhibition of Edema |
| Control | - | - | 0.85 ± 0.04 | - |
| Indomethacin | Standard NSAID | 10 | 0.38 ± 0.03 | 55.3 |
| Compound 13 | Ethyl 2-((5-(adamantan-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate | 50 | 0.48 ± 0.03 | 43.5 |
| 100 | 0.41 ± 0.02 | 51.8 | ||
| Compound 14 | 2-((5-(adamantan-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid | 50 | 0.51 ± 0.04 | 40.0 |
| 100 | 0.45 ± 0.03 | 47.1 |
Data presented is based on studies of 5-(1-adamantyl)-1,2,4-triazole-3-thiol derivatives and is intended to provide a comparative insight into the potential anti-inflammatory activity of adamantane-thio compounds.
Experimental Protocols
The evaluation of anti-inflammatory activity for the adamantane derivatives cited in this guide predominantly relies on the Carrageenan-Induced Paw Edema Model .
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo acute anti-inflammatory activity of a compound.
Methodology:
-
Animal Model: Male Wistar rats (150-180 g) are typically used.
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin 10 mg/kg), and test groups (receiving different doses of the analog).
-
Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally, usually suspended in a vehicle like 0.5% carboxymethyl cellulose (CMC).
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The volume of the injected paw is measured at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
Proposed Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound analogs as anti-inflammatory agents has not been fully elucidated. However, studies on other adamantane derivatives suggest potential interactions with key inflammatory pathways. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins. Some research also points towards the inhibition of the lipoxygenase (LOX) pathway or the complement system by certain adamantane-containing molecules.
Below is a diagram illustrating the general workflow for evaluating the anti-inflammatory activity of these compounds and a diagram of the arachidonic acid cascade, highlighting potential targets.
Structure-Activity Relationship Insights
Based on the broader studies of adamantane derivatives, several structural features can be hypothesized to influence anti-inflammatory activity:
-
The Adamantyl Moiety: This bulky, lipophilic group is crucial for activity. It is believed to enhance binding to hydrophobic pockets of target enzymes and improve the pharmacokinetic profile of the molecule.
-
The Thioether Linkage: The sulfur atom and the length of the linker between the adamantane cage and the acidic group are likely to be important for optimal positioning within the active site of target enzymes.
-
The Acetic Acid Group: The carboxylic acid function is a common feature in many NSAIDs and is often essential for their mechanism of action, which frequently involves interaction with key residues in the active site of COX enzymes. Modifications to this group, such as esterification (as seen in Compound 13), can modulate activity and may create a prodrug that is hydrolyzed to the active acid in vivo.
Conclusion
While a definitive SAR for this compound analogs remains to be established through systematic studies, the available data on structurally related adamantane derivatives strongly suggest that this class of compounds holds promise as a scaffold for the development of novel anti-inflammatory agents. The combination of the lipophilic adamantane core with a thio-linked acidic side chain presents a compelling structural motif for further investigation. Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to elucidate precise SAR, determine their mechanism of action, and assess their therapeutic potential.
Comparative analysis of (1-Adamantylthio)acetic acid and adamantane
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of (1-Adamantylthio)acetic acid and its parent compound, adamantane. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of their respective physicochemical properties, biological activities, and potential therapeutic applications, supported by available data and relevant experimental methodologies.
Introduction
Adamantane, a rigid, cage-like hydrocarbon, has long been a cornerstone in medicinal chemistry. Its unique three-dimensional structure and high lipophilicity have made it a valuable scaffold for the development of numerous therapeutic agents with diverse biological activities. This compound represents a derivative of adamantane, incorporating a thioacetic acid moiety. This modification has the potential to alter the parent molecule's physicochemical properties and introduce new biological functions. This guide will objectively compare these two compounds to inform future research and drug discovery efforts.
Physicochemical Properties
The distinct structural features of adamantane and this compound give rise to different physicochemical characteristics, which are crucial for their biological interactions and pharmacokinetic profiles. Adamantane is a nonpolar hydrocarbon, while the addition of a thioacetic acid group introduces polarity and an ionizable proton to the structure.
| Property | Adamantane | This compound |
| Chemical Formula | C₁₀H₁₆[1] | C₁₂H₁₈O₂S[2] |
| Molecular Weight | 136.24 g/mol [1] | 226.34 g/mol [2] |
| Appearance | White crystalline solid[1] | Not explicitly stated, likely a solid |
| Melting Point | 270 °C (sublimes)[1] | 68-70 °C[3] |
| Solubility in Water | Practically insoluble[1] | Expected to have low to moderate solubility |
| Lipophilicity (logP) | High (calculated logP ≈ 2.5-3.3) | Expected to be lower than adamantane due to the polar carboxylic acid group |
| IUPAC Name | Tricyclo[3.3.1.1³⁷]decane[1] | 2-[(tricyclo[3.3.1.1³⁷]dec-1-yl)thio]acetic acid[2] |
Biological Activities and Therapeutic Applications
The biological activities of adamantane and its derivatives are well-documented, spanning antiviral, neurological, and metabolic applications. In contrast, specific biological data for this compound is limited in publicly available literature. However, based on the activities of related adamantane-thio compounds and acetic acid derivatives, potential biological roles can be inferred.
Adamantane and its Derivatives
The adamantane scaffold is a key component in several clinically approved drugs. Its rigid structure and lipophilicity contribute to favorable pharmacokinetic properties, such as enhanced metabolic stability and blood-brain barrier permeability.
Key Therapeutic Areas:
-
Antiviral: Amantadine and rimantadine are notable for their activity against the influenza A virus by targeting the M2 proton channel.[4]
-
Neurological Disorders: Memantine, an NMDA receptor antagonist, is used in the treatment of Alzheimer's disease.
-
Antidiabetic: Saxagliptin and vildagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors used to manage type 2 diabetes.
-
Anticancer: Various adamantane derivatives have been investigated for their potential as anticancer agents.[5]
-
Antibacterial and Antifungal: Adamantane derivatives have shown activity against a range of bacterial and fungal pathogens.[6]
This compound
Direct experimental evidence for the biological activity of this compound is scarce. However, the presence of the adamantyl group suggests potential for biological activity, while the thioacetic acid moiety is also found in compounds with various pharmacological effects.
Potential Biological Activities (Inferred):
-
Antimicrobial: The "thio" (sulfur) linkage and the adamantane cage are present in some antimicrobial compounds.[6]
-
Anti-inflammatory: Acetic acid and some of its derivatives have demonstrated anti-inflammatory properties.[7]
-
Anticancer: The acetic acid moiety has been incorporated into molecules with anticancer activity.[8]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the evaluation of adamantane-based compounds.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the initial search, a general synthetic route can be proposed based on standard organic chemistry principles.
Proposed Synthetic Pathway:
Caption: Proposed reaction scheme for the synthesis of this compound.
General Procedure:
-
Deprotonation: 1-Adamantanethiol is dissolved in a suitable solvent (e.g., dimethylformamide or ethanol). A base, such as sodium hydroxide or sodium hydride, is added to deprotonate the thiol, forming the more nucleophilic thiolate.
-
Nucleophilic Substitution: Mercaptoacetic acid (or its corresponding halo-substituted derivative, like chloroacetic acid) is added to the reaction mixture. The adamantyl thiolate acts as a nucleophile, displacing the leaving group (e.g., a halide) from the acetic acid derivative in an SN2 reaction.
-
Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The final product, this compound, is then purified using techniques such as recrystallization or column chromatography.
In Vitro Antimicrobial Activity Assay (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
Experimental Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the lowest concentration with no turbidity).
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Signaling Pathway Context:
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 4. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. digital.csic.es [digital.csic.es]
- 8. creative-bioarray.com [creative-bioarray.com]
Acetic Acid Otic Solutions: A Comparative Analysis Against Standard Treatments for Otitis Externa
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Acetic Acid's Efficacy and Mechanisms in the Treatment of External Ear Infections.
Otitis externa, an inflammation of the external ear canal, is a common clinical challenge. While a variety of topical treatments are available, there is ongoing discussion regarding the optimal therapeutic agent. This guide provides a detailed comparison of acetic acid otic solutions against standard treatments, primarily focusing on topical antibiotics and corticosteroids. The following analysis is based on available clinical data to inform research and development in this therapeutic area.
Mechanism of Action: A Multi-faceted Approach
Acetic acid's efficacy in treating otitis externa stems from its ability to create an acidic environment within the ear canal, which is inhospitable to the growth of both bacteria and fungi.[1][2] A healthy ear canal naturally maintains a slightly acidic pH, and restoring this acidity is a key mechanism of action.[2] Beyond pH modification, acetic acid also exhibits direct antimicrobial and astringent properties, which aid in resolving the infection and drying the ear canal.[2]
Comparative Efficacy: Acetic Acid vs. Standard Treatments
Clinical trials have demonstrated that while acetic acid is an effective treatment for acute otitis externa, its performance relative to combination therapies (antibiotics and/or steroids) varies depending on the duration of treatment and the specific outcomes measured.
Key Performance Indicators from Clinical Trials
A randomized controlled trial comparing 2.5% acetic acid with ofloxacin ear drops found no statistically significant difference in cure rates at 7, 14, and 21 days.[3] However, the acetic acid group reported a higher incidence of burning sensation in the first three days of use.[3]
Another significant randomized controlled trial compared three treatment regimens: acetic acid alone, acetic acid with a corticosteroid (triamcinolone), and an antibiotic with a corticosteroid (neomycin/polymixin with dexamethasone).[4][5] The results indicated that ear drops containing corticosteroids were more effective than acetic acid alone.[4][5][6]
| Treatment Group | Median Days to Symptom Resolution (95% CI) | Cure Rate at Day 14 | Cure Rate at Day 21 | Recurrence Rate (Days 21-42) |
| Acetic Acid | 8.0 (7.0 to 9.0) | 56.9% | 61.5% | 44.7% |
| Acetic Acid + Steroid | 7.0 (5.8 to 8.3) | 75.4% | 88.5% | 26.3% |
| Antibiotic + Steroid | 6.0 (5.1 to 6.9) | 82.2% | 86.3% | 20.6% |
Data synthesized from a randomized controlled trial by van Balen et al. (2003).[4][5][6]
A Cochrane review of interventions for acute otitis externa concluded that while acetic acid is effective and comparable to antibiotic/steroid combinations within the first week of treatment, it becomes less effective if treatment needs to be extended beyond this period.[7] The review also noted that patient symptoms may last approximately two days longer with acetic acid compared to antibiotic/steroid preparations.[7][8]
Experimental Protocols
The following are summaries of methodologies from key clinical trials that provide a basis for the comparative data.
Randomized Controlled Trial: Acetic Acid vs. Ofloxacin[3]
-
Objective: To compare the treatment outcomes of acute otitis externa between 2.5% acetic acid and ofloxacin ear drops.
-
Study Design: A randomized controlled trial.
-
Participants: 217 patients diagnosed with acute otitis externa.
-
Interventions:
-
Acetic Acid Group (n=108): Received 2.5% acetic acid solution, prepared by diluting 5% acetic acid with drinking water in a 1:1 ratio.
-
Ofloxacin Group (n=109): Received 0.3% ofloxacin otic solution.
-
-
Methodology: Patients in both groups were instructed on the same application process for the ear drops. Follow-up assessments for pain score, ear discharge, and ear canal swelling were conducted at 7, 14, and 21 days post-treatment.
-
Outcome Measures: The primary outcome was the cure rate at each follow-up point. Secondary outcomes included the incidence of adverse effects, such as burning sensation.
Randomized Controlled Trial: Acetic Acid vs. Combination Therapies[4][6][9]
-
Objective: To compare the clinical efficacy of ear drops containing acetic acid, a corticosteroid and acetic acid, and a steroid and antibiotic in the treatment of acute otitis externa in a primary care setting.
-
Study Design: A randomized controlled trial.
-
Participants: 213 adult patients with acute otitis externa. Exclusion criteria included age under 18, pregnancy, otitis externa lasting more than three weeks, and perforated eardrum.
-
Interventions:
-
Acetic Acid Group (n=71): Received ear drops containing 7.2 mg of acetic acid per gram of propylene glycol.
-
Steroid + Acetic Acid Group (n=63): Received ear drops containing 0.1% triamcinolone acetonide and acetic acid.
-
Steroid + Antibiotic Group (n=79): Received ear drops containing 0.66 mg of dexamethasone phosphate sodium, 5 mg of neomycin sulphate, and 10,000 IU of polymyxin B sulphate per ml.
-
-
Methodology: Patients were instructed to apply three ear drops three times daily. Treatment duration was based on physician evaluation at 7, 14, and 21 days. Patients maintained daily symptom diaries.
-
Outcome Measures: The primary outcome was the self-reported duration of symptoms until recovery. Secondary outcomes included the cure rate at 7, 14, and 21 days, and the recurrence of symptoms between days 21 and 42.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Acetic Acid in Otitis Externa.
Caption: Generalized Experimental Workflow for Comparative Trials.
References
- 1. goodrx.com [goodrx.com]
- 2. biomedicus.gr [biomedicus.gr]
- 3. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 4. Clinical efficacy of three common treatments in acute otitis externa in primary care: randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Do Steroids Provide the Best Treatment for Otitis… | Clinician.com [clinician.com]
- 6. ebn.bmj.com [ebn.bmj.com]
- 7. cochranelibrary.com [cochranelibrary.com]
- 8. droracle.ai [droracle.ai]
Meta-analysis of (1-Adamantylthio)acetic Acid Research: A Scarcity of Available Data
Despite a comprehensive search of scientific literature and patent databases, a detailed meta-analysis and comparison guide for (1-Adamantylthio)acetic acid cannot be compiled due to a significant lack of publicly available research data on this specific compound. While the adamantane scaffold is a well-established pharmacophore in medicinal chemistry, leading to numerous clinically approved drugs, this compound itself appears to be a largely unexplored molecule in the public domain.
The Adamantane Moiety: A Privileged Scaffold in Drug Discovery
The adamantane cage, a rigid and lipophilic three-dimensional structure, is a recurring motif in a variety of approved pharmaceuticals.[1][2] Its unique properties are often leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4][5] The incorporation of an adamantane group can improve a molecule's metabolic stability, increase its lipophilicity to facilitate passage through biological membranes, and provide a bulky substituent to influence receptor binding.[2][5]
Adamantane derivatives have found clinical application in a diverse range of therapeutic areas:
-
Antiviral Agents: Amantadine and rimantadine are well-known for their activity against the influenza A virus.[1][2]
-
Antidiabetic Agents: Vildagliptin and saxagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[1]
-
Neurological Disorders: Memantine is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[1][2]
The synthesis of adamantane derivatives is an active area of research, with various methods developed to functionalize the adamantane core.[6][7] These synthetic strategies are crucial for exploring the structure-activity relationships of new adamantane-containing compounds.[8]
This compound: An Unexplored Chemical Entity
While the individual components of this compound—the adamantane group and the thioacetic acid moiety—are common in medicinal chemistry, their specific combination in this molecule has not been the subject of significant published research. The presence of the adamantane core suggests that the compound could possess biological activity, potentially interacting with various biological targets due to its lipophilic nature. The thioacetic acid group could also participate in various biological interactions.
However, without experimental data, any discussion of its potential mechanism of action, efficacy, or safety profile would be purely speculative. The creation of a data-driven comparison guide as requested is therefore not feasible at this time.
Future Directions
The lack of available data on this compound highlights a potential area for future research. Given the proven track record of adamantane derivatives in medicine, this compound could warrant investigation for various therapeutic applications. Initial studies would need to focus on its synthesis and basic characterization, followed by in vitro and in vivo screening to identify any potential biological activities.
References
- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. public.pensoft.net [public.pensoft.net]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (1-Adamantylthio)acetic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. For compounds like (1-Adamantylthio)acetic acid, where specific disposal information may not be readily available, a cautious approach based on general principles of hazardous waste management is essential. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[1][2]
Step-by-Step Disposal Protocol
This compound should be treated as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[3][4] The following steps outline the approved procedure for its disposal:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
The container should be made of a material compatible with acidic and sulfur-containing organic compounds. High-density polyethylene (HDPE) is generally a suitable choice.
-
Segregate this waste from other waste streams, such as halogenated solvents, strong oxidizers, or bases, to prevent incompatible chemical reactions.[5][6]
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7] This area must be at or near the point of generation.[7]
-
The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks or spills.
-
Keep the waste container securely capped at all times, except when adding waste.[3][6]
-
-
Labeling:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3][7]
-
Provide them with the full chemical name and any other relevant information from the Safety Data Sheet (SDS) if available.
-
Follow all institutional and local regulations for hazardous waste pickup.[5]
-
Quantitative Data for Laboratory Waste Disposal
The following table summarizes key quantitative parameters derived from general laboratory waste disposal guidelines. These should be considered as general guidance; always consult your institution-specific procedures and local regulations.
| Parameter | Guideline | Source |
| pH for Drain Disposal | Between 5.5 and 10.5 for dilute, non-hazardous aqueous solutions. | [4][8] |
| Satellite Accumulation Area (SAA) Volume Limit | Maximum of 55 gallons of hazardous waste. | [7] |
| SAA Time Limit | Containers may remain in the SAA for up to one year from the initial accumulation date, provided the volume limit is not exceeded. | [6] |
| Acutely Toxic Waste (P-listed) SAA Limit | Maximum of one quart of liquid or one kilogram of solid. | [7] |
Note: While this compound is not explicitly P-listed, this highlights the stringent controls for highly toxic materials.
Experimental Protocol: Neutralization of Acidic Waste (General Procedure)
While direct neutralization of this compound for drain disposal is not recommended due to its organic nature and the presence of sulfur, understanding the general principles of acid neutralization is a critical laboratory skill. This protocol is for dilute, inorganic acids that are permissible for drain disposal after neutralization according to institutional guidelines.
Materials:
-
Dilute acidic waste
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (0.1 M)
-
pH paper or a calibrated pH meter
-
Stir bar and stir plate
-
Appropriate PPE (goggles, gloves, lab coat)
-
Secondary containment
Procedure:
-
Perform the entire procedure in a chemical fume hood.[8]
-
Place the container of acidic waste in a larger, secondary container (e.g., an ice bath) to dissipate any heat generated during neutralization.[8]
-
Slowly and carefully add small portions of the neutralizing agent (e.g., sodium bicarbonate) to the acidic waste while stirring continuously. Be cautious as this can cause gas evolution (CO₂) and foaming.
-
Monitor the pH of the solution after each addition using pH paper or a pH meter.
-
Continue adding the neutralizing agent until the pH of the solution is between 5.5 and 9.5.[8]
-
Once neutralized, the solution may be disposed of down the drain with copious amounts of water, in accordance with local regulations.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. uwm.edu [uwm.edu]
- 3. vumc.org [vumc.org]
- 4. acs.org [acs.org]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Logistical Information for Handling (1-Adamantylthio)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling, operation, and disposal of (1-Adamantylthio)acetic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar compounds, such as thioacetic acid and other corrosive and irritant chemicals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must be worn at all times.[1][2][3] A face shield should be used in addition to goggles when there is a risk of splashes, such as during dispensing or transfers of the material.[1][2] |
| Skin and Body Protection | Chemical-resistant lab coat and apron | A standard lab coat is the minimum requirement.[3][4] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[2] |
| Hand Protection | Nitrile or butyl rubber gloves | Disposable nitrile gloves are suitable for incidental contact.[1][4] For prolonged handling or immersion, heavy-duty or butyl rubber gloves are recommended.[2] Always inspect gloves before use and dispose of contaminated gloves properly. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound that may generate vapors or aerosols must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2] |
| Footwear | Closed-toe shoes | Open-toed shoes are strictly prohibited in the laboratory.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
2.1. Preparation and Weighing:
-
Before handling, ensure that an appropriate spill kit, eyewash station, and safety shower are accessible and in good working order.[5]
-
Don all required PPE as outlined in the table above.
-
Conduct all weighing and preparation activities within a certified chemical fume hood.[2]
-
Use non-sparking tools to handle the solid material to prevent ignition of any potential flammable vapors.[6][7]
2.2. Dissolution and Reaction Setup:
-
If dissolving the compound, add the solid to the solvent slowly.
-
If diluting a solution, always add the acid to the diluent (e.g., water) slowly and never the other way around to prevent splashing and excessive heat generation.[2]
-
Ensure all glassware is free of cracks and defects.
-
Ground all equipment to prevent the buildup of static electricity, especially when working with flammable solvents.[6][7]
2.3. Post-Procedure:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Wash hands and any exposed skin immediately after handling the compound, even if gloves were worn.[6]
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All grossly contaminated items, such as gloves, absorbent pads, and weighing paper, should be collected in a designated hazardous waste container.
3.2. Disposal Procedure:
-
All waste containing this compound is considered hazardous waste.
-
Due to its sulfur content, this waste may require specific disposal protocols.[8] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
-
Do not dispose of this compound down the drain.[9]
-
For spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.[10]
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][9]
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. scienceequip.com.au [scienceequip.com.au]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. coleman-lab.org [coleman-lab.org]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. open.alberta.ca [open.alberta.ca]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. oxfordlabchem.com [oxfordlabchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
